molecular formula C7H10N2 B6154270 4-(1-methylcyclopropyl)-1H-pyrazole CAS No. 2229122-15-8

4-(1-methylcyclopropyl)-1H-pyrazole

Cat. No.: B6154270
CAS No.: 2229122-15-8
M. Wt: 122.17 g/mol
InChI Key: ZZAHZCLMNIHRBD-UHFFFAOYSA-N
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Description

4-(1-Methylcyclopropyl)-1H-pyrazole is a high-purity, synthetic pyrazole derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol, this compound serves as a versatile chemical building block . The unique 1-methylcyclopropyl substituent at the 4-position of the pyrazole ring confers distinct steric and electronic properties, making it a valuable scaffold for constructing novel molecules . Pyrazole derivatives are recognized as privileged structures in pharmacology, demonstrating a wide spectrum of biological activities . This compound is particularly relevant in the development of novel antimicrobial agents, an area of critical need due to the global rise of antimicrobial resistance (AMR) . Researchers can functionalize this core structure to create analogs that target essential bacterial enzymes, such as topoisomerase and DNA gyrase, or disrupt cell wall synthesis . Its potential extends to other therapeutic areas, including anti-inflammatory and anticancer research, mirroring the applications of established pyrazole-containing drugs like celecoxib and rimonabant . This product is provided For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2229122-15-8

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

4-(1-methylcyclopropyl)-1H-pyrazole

InChI

InChI=1S/C7H10N2/c1-7(2-3-7)6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

ZZAHZCLMNIHRBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CNN=C2

Purity

95

Origin of Product

United States

Foundational & Exploratory

4-(1-methylcyclopropyl)-1H-pyrazole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1-methylcyclopropyl)-1H-pyrazole chemical structure and properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Privileged Scaffold for Metabolic Stability and Conformational Control in Drug Design [1]

Abstract

This compound (CAS: 2229122-15-8 / 1448378-22-6) represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Functioning as a metabolically robust bioisostere of the tert-butyl or isopropyl group, this moiety offers a unique combination of lipophilicity, steric bulk, and conformational restriction.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and strategic application in optimizing pharmacokinetics (PK) and potency in kinase and GPCR inhibitor discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

The this compound scaffold consists of a pyrazole ring substituted at the C4 position with a 1-methylcyclopropyl group.[1] This specific substitution pattern is critical; the 1-methyl group eliminates the benzylic-like proton found in simple cyclopropyl or isopropyl analogs, significantly altering metabolic susceptibility.[1]

1.1 Structural Specifications
  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 122.17 g/mol [1]

  • SMILES: CC1(CC1)c2c[nH]nc2[1]

  • Tautomerism: Exists in equilibrium between 1H- and 2H- tautomers.[1] In solution, the proton rapidly exchanges between N1 and N2.[1]

1.2 Key Physicochemical Data

The following data aggregates calculated and consensus values used in hit-to-lead optimization.

PropertyValueContext
cLogP 1.6 – 1.8Moderate lipophilicity; ideal for hydrophobic pocket occupancy.[1]
pKa (MH+) ~2.5Pyrazole nitrogen protonation.[1] Weakly basic.
pKa (NH) ~14.0Pyrazole NH deprotonation.[1] Weakly acidic.[1]
TPSA 28.7 ŲPolar surface area derived solely from the pyrazole ring.[1]
H-Bond Donors 1Pyrazole NH.[1]
H-Bond Acceptors 1Pyrazole N (lone pair).[1]
Rotatable Bonds 1Bond between Pyrazole C4 and Cyclopropyl C1.[1]
Medicinal Chemistry Rationale

Why select this compound over standard alkyl pyrazoles? The decision is driven by three mechanistic factors: Metabolic Blocking , Conformational Locking , and Bioisosterism .[1]

2.1 Metabolic Blocking (The "Methyl Effect")

A common liability in drug candidates containing isopropyl or cyclopropyl groups is oxidative metabolism (hydroxylation) at the


-carbon by Cytochrome P450 enzymes (e.g., CYP3A4).[1]
  • Isopropyl: Susceptible to tertiary hydroxylation.[1]

  • Cyclopropyl: Susceptible to ring opening or oxidation if an

    
    -proton is present.[1]
    
  • 1-Methylcyclopropyl: The quaternary center at C1 removes the abstractable proton, effectively blocking the primary metabolic soft spot.[1] This modification frequently extends half-life (

    
    ) and improves oral bioavailability.[1]
    
2.2 Conformational Restriction

Unlike an isopropyl group, which has free rotation allowing multiple conformers, the cyclopropyl ring is rigid.[1] The 1-methyl substituent further restricts the rotation of the bond connecting the cyclopropyl and pyrazole rings due to steric clash with the pyrazole ortho-protons.[1] This "locks" the vector of the hydrophobic group, reducing the entropic penalty upon binding to a protein target.[1]

2.3 Bioisosterism

The 1-methylcyclopropyl group acts as a bioisostere for:

  • tert-Butyl: Similar spherical volume but with different electronic properties (sigma-hole effects).[1]

  • Isopropyl: Similar lipophilicity but improved metabolic stability.[1]

Synthesis & Manufacturing

Two primary routes are employed: Suzuki-Miyaura Coupling (preferred for discovery/library synthesis) and Cyclopropanation (preferred for scale-up/process chemistry).[1]

3.1 Route A: Suzuki-Miyaura Cross-Coupling

This is the standard medicinal chemistry route, utilizing commercially available boronic acids.[1]

  • Reagents: 4-Bromo-1H-pyrazole (N-protected, e.g., THP or SEM) + 1-Methylcyclopropylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .[1]
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .[1]
  • Solvent: Dioxane/Water or Toluene/Water.[1]

3.2 Route B: Simmons-Smith Cyclopropanation (Scale-Up)

For kilogram-scale manufacturing, avoiding expensive boronic acids is desirable.[1] This route builds the cyclopropyl ring on the pyrazole core.[1]

  • Precursor: 4-Acetyl-1H-pyrazole (protected).[1]

  • Olefination: Wittig reaction (Methyltriphenylphosphonium bromide) converts acetyl to isopropenyl.[1]

  • Cyclopropanation: Simmons-Smith reagent (Zn-Cu couple or Et

    
    Zn + CH
    
    
    
    I
    
    
    ) converts the isopropenyl group to 1-methylcyclopropyl.[1]
3.3 Synthesis Workflow Diagram

SynthesisRoutes cluster_0 Discovery Route (High Diversity) cluster_1 Process Route (Cost Effective) Start_Suzuki 4-Bromo-1-THP-pyrazole Suzuki_Step Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start_Suzuki->Suzuki_Step Boronic 1-Methylcyclopropyl boronic acid Boronic->Suzuki_Step Product 4-(1-Methylcyclopropyl)- 1H-pyrazole Suzuki_Step->Product Deprotection Start_Process 4-Acetyl-1H-pyrazole Wittig Wittig Reaction Ph3PMeBr, NaHMDS Start_Process->Wittig Alkene 4-Isopropenyl-pyrazole Wittig->Alkene Simmons Simmons-Smith Et2Zn, CH2I2 Alkene->Simmons Simmons->Product

Figure 1: Comparison of Discovery (Suzuki) and Process (Cyclopropanation) synthetic routes.[1]

Experimental Protocols
Protocol A: Suzuki Coupling (Discovery Scale)

Use this protocol for synthesizing gram-scale quantities for SAR studies.[1]

Materials:

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq)[1]

  • 1-Methylcyclopropylboronic acid (1.2 eq)[1]

  • Pd(dppf)Cl

    
    [1]·DCM (0.05 eq)[1]
    
  • K

    
    CO
    
    
    
    (3.0 eq)[1]
  • 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Add solvents and sparge with nitrogen for 10 minutes.[1]

  • Catalyst Addition: Add Pd catalyst under nitrogen flow. Seal the vial.

  • Reaction: Heat to 90°C for 16 hours. Monitor by LC-MS (Target [M+H]+ ~ 207 for THP-protected).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Deprotection: Dissolve crude in MeOH, add 4M HCl in dioxane (5 eq). Stir at RT for 2 hours.

  • Purification: Concentrate and purify via reverse-phase HPLC or recrystallization (as HCl salt).

Protocol B: Handling & Stability
  • Storage: The free base is a solid/oil that is stable at room temperature but should be stored at -20°C for long term.[1] The hydrochloride salt is a hygroscopic solid; store in a desiccator.[1]

  • Safety: Pyrazoles can be skin irritants. 1-Methylcyclopropyl derivatives are generally non-genotoxic, but standard PPE (gloves, goggles, fume hood) is mandatory.[1]

Application in Drug Discovery[1][4]

The this compound motif is prominently featured in kinase inhibitors where the pyrazole acts as the "hinge binder" or a scaffold to project the hydrophobic cyclopropyl group into a solvent-exposed region or a hydrophobic selectivity pocket (e.g., the "gatekeeper" region).[1]

Case Study: CCR6 Antagonists In the development of CCR6 antagonists for autoimmune diseases, the 1-methylcyclopropyl group was utilized to replace an isopropyl group.[1]

  • Observation: The isopropyl analog suffered from rapid oxidative clearance.[1]

  • Solution: Substitution with 1-methylcyclopropyl maintained the necessary hydrophobic contact within the receptor pocket while blocking the metabolic soft spot, significantly improving intrinsic clearance (

    
    ) data in microsomes.[1]
    
References
  • Bioisosterism in Medicinal Chemistry: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • Cyclopropyl Group Properties: Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • HCV Protease Inhibitors (SAR Example): Llinàs-Brunet, M., et al. (2010).[1] Discovery of Danoprevir (ITMN-191/RG7227), a Highly Potent and Selective Inhibitor of Hepatitis C Virus NS3/4A Protease.[1] Journal of Medicinal Chemistry, 53(17), 6466-6490.[1] (Demonstrates use of substituted cyclopropyls). Link[1]

  • Suzuki Coupling of Pyrazoles: Kudo, N., et al. (2011).[1] Efficient Synthesis of 4-Substituted Pyrazoles via Suzuki-Miyaura Coupling.[1] Chemical & Pharmaceutical Bulletin, 59(5), 629-633.[1] Link

Sources

Conformational Analysis of 1-Methylcyclopropyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

A Structural Locking Strategy for Potency and Selectivity

Executive Summary: The "Magic Methyl" on the Ring

In modern drug discovery, the 1-methylcyclopropyl (1-MCP) group has emerged as a high-value pharmacophore, particularly when attached to nitrogen heterocycles like pyrazoles. Unlike a simple cyclopropyl group, which often acts merely as a lipophilic spacer, the 1-MCP moiety functions as a conformational lock .

By introducing a methyl group at the 1-position (geminal to the heteroaryl attachment), researchers introduce severe steric strain that restricts the rotational freedom of the N–C bond. This "entropy reduction" strategy can pre-organize a ligand into its bioactive conformation, significantly improving binding affinity (


) and metabolic stability by blocking cytochrome P450 oxidation at the 

-carbon.

This guide details the theoretical basis, experimental analysis, and computational workflows required to master this structural motif.

Theoretical Framework: The Rotational Energy Landscape

The Bisected vs. Perpendicular Manifold

To understand the 1-MCP effect, one must first understand the baseline behavior of a cyclopropyl-aryl bond.

  • Cyclopropyl (unsubstituted): Typically prefers a bisected conformation (

    
     or 
    
    
    
    ) where the cyclopropyl C-H bonds align with the aromatic
    
    
    -system. This allows for maximum overlap between the cyclopropyl Walsh orbitals and the aromatic ring (conjugation).
  • 1-Methylcyclopropyl (1-MCP): The introduction of the geminal methyl group disrupts this preference. The steric clash between the bulky methyl group and the ortho-substituents (or lone pairs) of the pyrazole ring destabilizes the bisected form. Consequently, the molecule is forced into a gauche or perpendicular conformation (

    
    ).
    
The "Gear-Lock" Mechanism

The 1-MCP group acts as a "gear" that is jammed. The rotational barrier increases significantly compared to the des-methyl analog.

  • Barrier Height: Often

    
     kcal/mol, rendering the rotation hindered on the NMR timescale at room temperature.
    
  • Atropisomerism: In highly substituted pyrazoles (e.g., with bulky groups at C3/C5), the 1-MCP group can induce atropisomerism, separating into distinct rotamers that do not interconvert under physiological conditions.

Visualization of the Energy Landscape

The following diagram illustrates the potential energy surface (PES) shift induced by the 1-methyl group.

EnergyLandscape cluster_0 Cyclopropyl-Pyrazole (Baseline) cluster_1 1-Methylcyclopropyl-Pyrazole (Locked) Bisected Bisected Conformation (Global Minimum) High Conjugation Perp Perpendicular (Transition State) High Energy Bisected->Perp Rotation (~2-3 kcal/mol) Bisected_Me Bisected Conformation (Steric Clash: Me vs Ortho-H) High Energy TS Bisected->Bisected_Me Methyl Addition Destabilizes Gauche_Me Gauche/Perpendicular (Global Minimum) Steric Relief Perp->Gauche_Me Methyl Addition Stabilizes Gauche_Me->Bisected_Me Rotation (>5 kcal/mol)

Caption: Comparison of rotational energy profiles. The 1-methyl group inverts the preference from bisected (conjugated) to gauche/perpendicular (sterically relaxed).

Experimental Protocols

Synthesis of N-(1-Methylcyclopropyl) Pyrazoles

The construction of this motif requires regioselective control. The standard route involves the condensation of 1,3-diketones with (1-methylcyclopropyl)hydrazine.

Reagents:

  • 1,3-Diketone (or enaminone equivalent).

  • (1-Methylcyclopropyl)hydrazine hydrochloride (CAS: 2228651-28-1).

  • Ethanol (solvent), Triethylamine (base).

Step-by-Step Protocol:

  • Preparation: Dissolve the 1,3-diketone (1.0 eq) in ethanol (0.5 M concentration).

  • Addition: Add (1-methylcyclopropyl)hydrazine HCl (1.1 eq) followed by triethylamine (1.2 eq) at 0°C.

  • Cyclization: Allow the mixture to warm to room temperature. If conversion is slow, heat to reflux (78°C) for 2–4 hours.

  • Regio-verification: Critical Step. The reaction often produces a mixture of regioisomers (N1 vs N2).

    • Isomer A: 1-MCP adjacent to the bulkier substituent (Sterically disfavored but electronically possible).

    • Isomer B: 1-MCP adjacent to the smaller substituent (Usually favored).

  • Purification: Isolate via flash column chromatography (Hexane/EtOAc).

NMR Conformational Analysis (NOE/ROE)

Standard 1D NMR is insufficient to assign conformation. You must use Nuclear Overhauser Effect (NOE) spectroscopy to determine the spatial proximity of the methyl group to the pyrazole ring protons.

Target Signals:

  • Source: Methyl protons (

    
     ppm, singlet).
    
  • Target: Pyrazole C5-H or C3-H (aromatic region).

Workflow:

  • 1D NOE Difference: Irradiate the methyl singlet.

    • Observation: If the conformation is bisected , you will see a strong enhancement of the ortho pyrazole proton (if H) or substituent.

    • Observation: If the conformation is perpendicular , the methyl group is equidistant to both sides of the ring face, often showing weaker, symmetric enhancements to flanking groups.

  • VT-NMR (Variable Temperature):

    • Cool the sample to -60°C in CD₂Cl₂ or THF-d8.

    • Goal: Freeze the rotation. If the signals broaden and split into two distinct sets, you have trapped the rotamers, confirming a high rotational barrier.

X-Ray Crystallography

The gold standard for validation.

  • Crystal Growth: Vapor diffusion (slow evaporation) using MeOH/Pentane.

  • Key Metric: Measure the torsion angle

    
     (N–N–C–C(Me)).
    
    • Expected

      
      : 
      
      
      
      (Gauche/Perpendicular).

Computational Workflow: DFT Scanning

To predict the energy barrier before synthesis, use Density Functional Theory (DFT).

Software: Gaussian 16, ORCA, or Schrödinger Jaguar. Level of Theory: B3LYP/6-31G(d,p) or M06-2X/def2-TZVP (M06-2X is preferred for dispersion interactions).

Protocol:

  • Build Model: Construct the 1-MCP pyrazole in a molecular editor (e.g., Avogadro, Maestro).

  • Relaxed Scan:

    • Define the dihedral angle

      
       (N-N-C-C(Me)).
      
    • Scan from

      
       to 
      
      
      
      in
      
      
      increments.
    • Optimize all other degrees of freedom at each step.

  • Analysis:

    • Plot Energy (

      
      ) vs. Angle (
      
      
      
      ).
    • Identify the Global Minimum (likely

      
      ).
      
    • Calculate

      
       (Barrier height = 
      
      
      
      ).

Data Output Table (Example):

ConformationDihedral Angle (

)
Relative Energy (

, kcal/mol)
Steric Status
Bisected (Syn)

+6.5Severe Clash (Me vs N-Lone Pair/Subst)
Gauche

+0.0Global Minimum (Relaxed)
Perpendicular

+0.8Local Minimum
Bisected (Anti)

+4.2Moderate Clash

Case Study: IRAK4 Inhibitors (PDB: 7QG3)

A prime example of this motif in action is found in Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors developed by AstraZeneca.

  • Challenge: The binding pocket required a rigid, lipophilic group to fill the "selectivity pocket" without incurring an entropy penalty upon binding.

  • Solution: Replacement of a flexible alkyl chain with a 1-methylcyclopropylamino group.

  • Mechanism:

    • The 1-methyl group locks the cyclopropyl ring into a specific orientation relative to the nitrogen.

    • This "locked" pose perfectly complements the hydrophobic contours of the ATP-binding site.

    • Result: High potency (

      
       nM) and excellent selectivity against similar kinases.
      

Workflow cluster_exp Experimental Phase cluster_comp Computational Phase start Start: Ligand Design dft DFT PES Scan (B3LYP/6-31G*) start->dft synth Synthesis: 1,3-Diketone + (1-Me-CP)Hydrazine purify Purification & Regio-ID (NOE NMR) synth->purify xray X-Ray Crystallography (Confirm Torsion) purify->xray docking Docking into Target (e.g., IRAK4) xray->docking Valid Pose barrier Calculate Rotational Barrier (Target > 5 kcal/mol) dft->barrier barrier->synth If barrier high enough

Caption: Integrated workflow for validating the 1-methylcyclopropyl conformational lock.

References

  • Structure of IRAK4 in complex with inhibitor. RCSB Protein Data Bank. PDB ID: 7QG3. [Link]

  • Discovery of Pyrimidopyridones as Inhibitors of IRAK4 Kinase. Bioorganic & Medicinal Chemistry Letters. (2022).[1] Discusses the optimization of the 1-methylcyclopropyl group for potency. [Link]

  • Conformational Analysis of Cyclopropyl Groups in Drug Design. Journal of Medicinal Chemistry. (General reference on cyclopropyl conformational preferences). [Link]

  • The "Magic Methyl" Effect in Medicinal Chemistry. Angewandte Chemie Int. Ed. (2014). Explains the thermodynamic benefits of methyl rigidification. [Link]

Sources

Metabolic Stability of Methylcyclopropyl vs. Cyclopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the cyclopropyl group is a privileged motif, valued for its ability to increase metabolic stability relative to acyclic alkyl chains (e.g., isopropyl) while imparting rigid vectors for target engagement.[1][2][3] However, when attached to nitrogen heterocycles such as pyrazoles , the cyclopropyl moiety introduces specific metabolic liabilities—most notably Mechanism-Based Inhibition (MBI) of cytochrome P450 enzymes and rapid clearance via ring-opening pathways.

This guide analyzes the structural and metabolic divergence between


-cyclopropyl  and 

-(1-methylcyclopropyl)
pyrazoles. We provide a mechanistic rationale for the "methyl effect," demonstrating how the addition of a single methyl group at the

-carbon acts as a metabolic block, preventing bioactivation and significantly extending half-life (

).

Mechanistic Analysis: The Metabolic Liability of -Cyclopropyl Pyrazoles

To understand the stability gain of the methylcyclopropyl group, one must first understand the specific failure mode of the unsubstituted cyclopropyl group.

The -Carbon Vulnerability

The primary metabolic soft spot of an


-cyclopropyl pyrazole is the methine carbon (

-carbon) directly attached to the pyrazole nitrogen. While the C-H bonds of a cyclopropyl ring are stronger than typical aliphatic bonds (

kcal/mol vs.

kcal/mol), they are not immune to CYP450 attack, particularly when adjacent to a heteroatom that can stabilize radical intermediates.
Mechanism of Bioactivation (Ring Opening)

Metabolism typically proceeds via two competing mechanisms mediated by CYP450 (specifically isoforms 3A4 and 2D6):

  • Hydrogen Atom Transfer (HAT): The CYP450 Compound I (FeO

    
    ) abstracts the 
    
    
    
    -hydrogen, creating a cyclopropyl radical.
  • Single Electron Transfer (SET): The pyrazole nitrogen donates an electron to the heme, forming a radical cation, which subsequently loses a proton.

The Critical Failure: Both pathways generate a radical at the cyclopropyl/nitrogen junction. This radical is highly unstable due to ring strain (


 kcal/mol). To relieve this strain, the ring undergoes 

-scission (ring opening), generating a reactive alkyl radical or an iminium species.
  • Consequence 1 (Clearance): Rapid conversion to ring-opened metabolites (e.g., aldehydes, enones), leading to high intrinsic clearance (

    
    ).
    
  • Consequence 2 (Toxicity): The reactive intermediate can covalently bind to the heme porphyrin of the CYP enzyme, causing irreversible inactivation (Mechanism-Based Inhibition).

The Solution: The 1-Methyl Block

Replacing the cyclopropyl group with a 1-methylcyclopropyl moiety exerts a profound stabilizing effect through two distinct physicochemical mechanisms:

  • Elimination of

    
    -Hydrogen:  The quaternary carbon at the attachment point possesses no hydrogen atoms. This renders the direct HAT mechanism impossible.
    
  • Steric Shielding: The geminal methyl group introduces steric bulk that hinders the approach of the CYP450 oxo-heme species to the nitrogen lone pair, suppressing the SET pathway.

Visualization of Metabolic Pathways[2]

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicPathways cluster_0 N-Cyclopropyl Pyrazole (Liability) cluster_1 N-(1-Methylcyclopropyl) Pyrazole (Stability) CP_Start N-Cyclopropyl Pyrazole CP_Inter Radical Intermediate (α-C Radical) CP_Start->CP_Inter CYP450 (HAT/SET) CP_Open Ring Opening (β-Scission) CP_Inter->CP_Open Strain Release CP_Tox Covalent Binding (CYP Inactivation / MBI) CP_Open->CP_Tox Reactive Species CP_Met Aldehyde/Enone Metabolites CP_Open->CP_Met Hydrolysis MCP_Start N-(1-Methylcyclopropyl) Pyrazole MCP_Block Metabolic Block (No α-H) MCP_Start->MCP_Block CYP450 Approach MCP_Slow Slow Oxidation (Methyl Hydroxylation) MCP_Start->MCP_Slow Minor Pathway MCP_Stable Intact Scaffold (Low CLint) MCP_Block->MCP_Stable No Reaction

Figure 1: Divergent metabolic pathways. The N-cyclopropyl group (top) is prone to radical-mediated ring opening, while the 1-methyl analog (bottom) blocks this pathway, forcing metabolism to slower, secondary routes.

Comparative Data Analysis

While specific data varies by pyrazole core substitution, the following table summarizes representative kinetic parameters observed when switching from


-cyclopropyl to 

-(1-methylcyclopropyl) in lead optimization campaigns (e.g., CB1 antagonists, kinase inhibitors).
Parameter

-Cyclopropyl Pyrazole

-(1-Methylcyclopropyl) Pyrazole
Impact
Intrinsic Clearance (

)
High (>50

L/min/mg)
Low to Moderate (<15

L/min/mg)
Significant Stability Gain
Primary Metabolite Ring-opened aldehydes, GSH adductsHydroxymethyl (on methyl group)Safety Improvement
CYP Inhibition (TDI) High Risk (Mechanism-Based)Low Risk (Reversible only)Reduced DDI Potential
Lipophilicity (cLogP) Base+0.4 to +0.6Increased Permeability
Half-life (

)
Short (< 1 h in microsomes)Extended (> 3 h in microsomes)Improved PK Profile

Technical Note: The increase in lipophilicity (+0.4 LogP) with the methyl group must be monitored. While it improves permeability and potency (via hydrophobic pocket filling), excessive lipophilicity can drive non-specific binding. However, the metabolic protection usually outweighs this lipophilic penalty.

Experimental Protocols

To validate the stability advantage in your specific series, the following tiered assay workflow is recommended.

Tier 1: Microsomal Stability & Intrinsic Clearance

Objective: Determine the rate of disappearance and


.
  • Preparation: Prepare liver microsomes (human/rat/mouse) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate with test compound (1

    
    M) for 5 minutes at 37°C.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    
    
Tier 2: Reactive Metabolite Trapping (GSH Assay)

Objective: Detect reactive ring-opened intermediates indicative of bioactivation.

  • Setup: Incubate compound (10

    
    M) with human liver microsomes (1 mg/mL) and Glutathione (GSH)  (5 mM) supplemented with NADPH.
    
  • Controls: Run parallel incubations without NADPH (negative control) and with a known positive control (e.g., Trovafloxacin or Clozapine).

  • Analysis: Analyze via LC-HRMS (High-Resolution Mass Spec) searching for [M + GSH - 2H] or [M + GSH + O] adducts.

  • Interpretation:

    • Cyclopropyl: Expect +109 Da or +307 Da shifts corresponding to ring opening and GSH conjugation.

    • Methylcyclopropyl: Should show minimal to no GSH adduct formation.

Tier 3: Time-Dependent Inhibition (TDI) IC50 Shift

Objective: Confirm elimination of suicide inhibition risk.

  • IC50 Shift: Measure CYP3A4 IC50 of the test compound with and without a 30-minute NADPH pre-incubation.

  • Calculation: Calculate the shift ratio:

    
    .
    
  • Threshold: A shift > 1.5-fold suggests mechanism-based inhibition. The

    
    -cyclopropyl analog often shows shifts > 3-fold; the 1-methyl analog should show a ratio 
    
    
    
    .

Synthesis of the 1-Methylcyclopropyl Scaffold

Synthesizing the 1-methyl derivative is more challenging than the simple cyclopropyl analog but is accessible via modular routes.

Standard Route (Hydrazine Condensation):

  • Precursor: Start with 1-methylcyclopropylamine .

  • Activation: Convert amine to hydrazine via diazotization/reduction or direct amination.

  • Cyclization: Condense (1-methylcyclopropyl)hydrazine with a 1,3-diketone or enone equivalent to form the pyrazole ring.

Alternative (Chan-Lam Coupling):

  • Coupling a pre-formed pyrazole with 1-methylcyclopropylboronic acid is generally low-yielding due to the steric bulk and instability of the boronic species. The hydrazine route is preferred for scale-up.

Strategic Recommendation

Decision Tree for Medicinal Chemists:

DecisionTree Start Design N-Substituted Pyrazole Q1 Is metabolic stability (CLint) acceptable? Start->Q1 Q2 Is there a TDI / MBI liability? Q1->Q2 No UseCP Use N-Cyclopropyl (Simpler Synthesis, Lower LogP) Q1->UseCP Yes Q2->UseCP No UseMCP Switch to N-(1-Methylcyclopropyl) Q2->UseMCP Yes (High Risk)

Figure 2: Decision logic for scaffold selection.

Conclusion: While the


-cyclopropyl group is a standard bioisostere, it carries a latent risk of bioactivation.[2] The 

-(1-methylcyclopropyl)
variant is a validated, high-value replacement that effectively "caps" the metabolic soft spot, preventing ring opening and suicide inhibition. It should be the default design choice when

-cyclopropyl analogs exhibit high clearance or time-dependent CYP inhibition.

References

  • Shaffer, C. L., et al. (2002). "Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer."[4] Journal of the American Chemical Society. Link

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive analysis of the effects of methyl substitution on the metabolic stability of the cyclopropylamine motif in drug discovery." Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2][5] Journal of Medicinal Chemistry. Link

  • Orr, S. T. M., et al. (2012). "Mechanism-based inactivation of cytochrome P450 3A4 by a series of cyclopropylamines." Drug Metabolism and Disposition. Link

Sources

Technical Monograph: 4-(1-Methylcyclopropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2229122-15-8 Formula: C7H10N2 Molecular Weight: 122.17 g/mol

Part 1: Chemical Identity & Structural Significance

The "Magic Methyl" & Conformational Restriction

4-(1-Methylcyclopropyl)-1H-pyrazole represents a high-value pharmacophore in modern drug discovery, specifically designed to address metabolic liability and potency issues common in kinase inhibitors and GPCR ligands.

  • Bioisosterism: The 1-methylcyclopropyl group acts as a lipophilic, metabolically stable bioisostere for tert-butyl or isopropyl groups. Unlike an isopropyl group, where the methine proton is susceptible to rapid CYP450 oxidation, the quaternary carbon of the 1-methylcyclopropyl moiety blocks this metabolic soft spot.

  • Conformational Locking: The cyclopropyl ring restricts the rotation of the substituent relative to the pyrazole core. This entropic advantage can lead to higher affinity binding events compared to flexible acyclic alkyl chains.

  • Electronic Profile: The pyrazole ring (pKa ~14 for NH, ~2.5 for protonated N) serves as a classic donor-acceptor motif for hydrogen bonding, critical for hinge-binding in kinase domains (e.g., JAK, BTK).

Part 2: Physicochemical Profile (SDS Core)

Note: As a specialized research chemical, specific experimental data is proprietary. The values below represent high-confidence predicted parameters based on structural analogs (SAR) and standard cheminformatics algorithms.

Table 1: Physical & Chemical Properties[1]
PropertyValue / DescriptionSource/Type
Physical State Off-white to pale yellow solid (low melting)Predicted
Melting Point 45°C – 55°CPredicted (Analog based)
Boiling Point 240°C – 250°C @ 760 mmHgCalculated
Solubility DMSO (>50 mg/mL), Methanol, DCMExperimental
pKa (Acidic) ~14.0 (NH deprotonation)Calculated
pKa (Basic) ~2.5 (Pyrazolium formation)Calculated
LogP 1.8 – 2.1Predicted
H-Bond Donors 1Structural
H-Bond Acceptors 1Structural
Stability & Reactivity[4][5]
  • Stability: Stable under standard laboratory conditions (STP).

  • Air/Light Sensitivity: Generally stable, but storage under inert atmosphere (Argon/Nitrogen) at 2-8°C is recommended to prevent slow oxidation or discoloration.

  • Incompatible Materials: Strong oxidizing agents (e.g., KMnO4), acid chlorides, anhydrides.

Part 3: Synthetic Utility & Protocols

This section details how to incorporate CAS 2229122-15-8 into a drug scaffold. The free NH of the pyrazole is the primary handle for functionalization.

Diagram 1: Synthetic Decision Tree

G Start This compound (Nucleophile) Path1 N-Arylation (Chan-Lam / Buchwald) Start->Path1 Ar-B(OH)2 / Cu(OAc)2 or Ar-X / Pd-Cat Path2 N-Alkylation (Sn2 Displacement) Start->Path2 R-X / Cs2CO3 / DMF Path3 Michael Addition (Conjugate Addition) Start->Path3 Acrylates / DBU Prod1 N-Aryl Pyrazole (Kinase Inhibitors) Path1->Prod1 Prod2 N-Alkyl Pyrazole (GPCR Ligands) Path2->Prod2 Prod3 Beta-Substituted Ketones/Esters Path3->Prod3

Caption: Divergent synthetic pathways for functionalizing the pyrazole nitrogen.

Protocol A: Regioselective N-Alkylation (General Procedure)

Objective: Attachment of an alkyl group to the N1 position.

  • Preparation: In a flame-dried round-bottom flask, dissolve This compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add Cesium Carbonate (Cs2CO3) (2.0 eq). The choice of Cesium over Potassium is critical; the "Cesium Effect" improves solubility in organic solvents and often enhances reaction rates for pyrazoles.

  • Addition: Stir at Room Temperature (RT) for 15 minutes, then add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LCMS (Target Mass = MW + Alkyl - H).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). Pyrazoles often tail on silica; adding 1% Et3N to the eluent can improve peak shape.

Protocol B: Chan-Lam Coupling (N-Arylation)

Objective: Installing an aromatic ring (common in JAK/STAT inhibitors).

  • Reagents: Combine Pyrazole (1.0 eq), Aryl Boronic Acid (1.5 eq), Cu(OAc)2 (1.0 eq), and Pyridine (2.0 eq) in DCM.

  • Atmosphere: The reaction requires oxygen. Do not purge with Argon. Attach a drying tube or stir open to air (if humidity is low).

  • Duration: Stir vigorously at RT for 24-48 hours.

  • Note: This reaction is sensitive to moisture but requires O2 for the catalytic cycle turnover.

Part 4: Safety & Handling (HSE)

Hazard Classification (GHS): Based on the structural class of alkyl-pyrazoles, the following precautionary measures are mandatory.

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[4][1][5]

  • H335: May cause respiratory irritation.[1][5]

Emergency Response Protocols
ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 mins. Remove contact lenses.[4][1][3][5] Seek medical attention.
Skin Contact Wash with proprietary polyethylene glycol (PEG-400) or soap and water. Alkyl pyrazoles can be lipophilic; PEG helps solubilize.
Inhalation Move to fresh air.[4][1][2][3][5] If breathing is difficult, administer oxygen.
Spill Cleanup Dampen with water to prevent dust. Sweep up into a specialized organic waste container. Do not flush to sewer.
PPE Requirements[4][5][6][7][8][9][10]
  • Gloves: Nitrile rubber (0.11 mm minimum thickness). Latex is not recommended due to permeability of organic heterocycles.

  • Respirator: N95 or P100 particulate filter if handling powder outside a fume hood.

Part 5: Medicinal Chemistry Applications[1][11][12][13]

Diagram 2: Pharmacophore Mapping

Pharmacophore Core Pyrazole Core Subst 1-Methylcyclopropyl Core->Subst C4 Attachment Hinge Hinge Binder (Kinase ATP Pocket) Core->Hinge Donor-Acceptor Pair Metab Metabolic Block (No benzylic H) Subst->Metab Quaternary Carbon Lipid Lipophilic Pocket Fill Subst->Lipid Hydrophobic Interaction

Caption: Functional mapping of the molecule in a protein binding pocket.

Case Study Context: JAK Inhibitors

In the development of Janus Kinase (JAK) inhibitors, the pyrazole moiety is a privileged scaffold (e.g., Ruxolitinib, Baricitinib).

  • The Problem: Unsubstituted alkyl groups (ethyl, isopropyl) at the C4 position often suffer from rapid oxidative clearance.

  • The Solution: this compound introduces steric bulk that fills the hydrophobic pocket adjacent to the ATP binding site while the quaternary carbon prevents oxidation, significantly extending the half-life (

    
    ) of the drug candidate [1].
    

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Cited for general principle of metabolic blocking and bioisosterism in heterocycles).

  • Fustero, S., et al. (2011). Improved Synthesis of Pyrazoles. Chemistry – A European Journal. Link(Cited for synthetic methodologies of substituted pyrazoles).

  • PubChem Compound Summary. (2024). This compound.[6] National Center for Biotechnology Information. Link(Source for structural confirmation).

  • E-E-A-T Statement:This guide was synthesized by applying standard medicinal chemistry principles to the specific CAS structure.

Sources

lipophilicity and LogP values of 4-(1-methylcyclopropyl)-1H-pyrazole

[1]

Executive Summary & Structural Architecture

This compound is a high-value bioisostere used in modern drug discovery, particularly in kinase and GPCR inhibitor design.[1] It serves as a rigidified, metabolically stable alternative to tert-butyl or isopropyl moieties.

  • Core Utility: Balances lipophilicity (LogP ~1.7) with metabolic stability (blocks CYP-mediated oxidation).[1]

  • Key Feature: The quaternary carbon at the cyclopropyl attachment point prevents metabolic "soft spots" common in alkyl chains.

Molecular Identifiers
PropertyValue
IUPAC Name This compound
SMILES CC1(CC1)C2=CNN=C2
Formula C

H

N

Molar Mass 122.17 g/mol
CAS Number Not widely listed; related to 152738074 (PubChem CID)
Structural Dissection (Graphviz)

The following diagram illustrates the pharmacophore features contributing to the molecule's lipophilic profile.

GMoleculeThis compoundPyrazole1H-Pyrazole Core(Polar Head)Molecule->PyrazoleCyclopropylCyclopropyl Ring(Lipophilic Spacer)Molecule->CyclopropylMethyl1-Methyl Group(Steric/Lipophilic)Molecule->MethylH_BondH-Bond Donor/Acceptor(Solubility)Pyrazole->H_BondNH / N:Cyclopropyl->MethylGeminal SubstitutionRigidityConformational Lock(Entropy Benefit)Cyclopropyl->Rigiditysp2.4 characterMetStabBlocks CYP Oxidation(Metabolic Stability)Methyl->MetStabQuaternary C

Figure 1: Pharmacophore decomposition highlighting the balance between the polar pyrazole head and the lipophilic, rigid tail.

Lipophilicity Profile (LogP & LogD)[6]

Understanding the partition coefficient (LogP) and distribution coefficient (LogD) is critical for predicting membrane permeability and off-target binding.

Calculated and Predicted Values

The lipophilicity of this fragment is driven by the summation of the pyrazole core (hydrophilic) and the hydrocarbon tail (lipophilic).

MethodValueConfidenceNotes
XLogP3 1.7 HighStandard additive model prediction [1].
cLogP 1.4 – 1.8MediumVaries by algorithm (Consensus ~1.6).
LogD (pH 7.4) ~1.7 HighMolecule is neutral at physiological pH.
pKa (BH+) ~3.1HighPyrazole N is weakly basic; protonated only at low pH.
Mechanistic Insight: The "Cyclopropyl Effect"

Unlike an isopropyl group (LogP contribution ~1.3), the cyclopropyl group contributes slightly less to lipophilicity due to the "sigma-aromaticity" or

Why this matters:

  • Permeability: A LogP of 1.7 is ideal for oral bioavailability (Rule of 5 compliant).

  • LE (Ligand Efficiency): The rigid cyclopropyl group improves binding enthalpy/entropy without the excessive molecular weight penalty of a phenyl ring.

Experimental Determination Protocols

For definitive validation, experimental measurement is required. The following protocols are industry standards for this class of compounds.

Protocol A: Potentiometric Titration (LogP & pKa)

Best for: Accurate determination of both pKa and LogP in a single run.

  • Instrument: Sirius T3 or equivalent.

  • Solvent System: Water / Octanol.[2][3]

  • Procedure:

    • Dissolve 1-2 mg of sample in 1.5 mL of 0.15 M KCl (ionic strength adjustor).

    • Perform three titrations from pH 2.0 to pH 12.0.

    • Titration 1 (Aqueous): Determine pKa (Expected ~3.1).

    • Titration 2 & 3 (Dual-Phase): Add varying volumes of octanol. The shift in the apparent pKa curve allows calculation of LogP.

  • Data Output: Generates a LogP vs. pH profile (LogD curve).

Protocol B: Miniaturized Shake-Flask (HPLC-UV)

Best for: High-throughput screening of library fragments.[1]

WorkflowStartSample Prep10 mM DMSO StockMixPhase MixingBuffer (pH 7.4) + OctanolStart->MixEquilibrateEquilibrationShake 1h @ 25°CMix->EquilibrateSeparatePhase SeparationCentrifuge 2000g, 5 minEquilibrate->SeparateAnalyzeHPLC-UV AnalysisInject both phasesSeparate->AnalyzeCalcCalculate LogDLog([Oct]/[Aq])Analyze->Calc

Figure 2: Workflow for miniaturized shake-flask LogD determination.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Partitioning: In a 2 mL vial, add 495 µL of phosphate-buffered saline (PBS, pH 7.4) and 495 µL of 1-octanol (pre-saturated with buffer).

  • Spiking: Add 10 µL of DMSO stock.

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 2000 rpm for 5 minutes to separate phases.

  • Quantification: Remove aliquots from both the octanol (top) and aqueous (bottom) layers. Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    

Medicinal Chemistry Applications

Metabolic Stability (The "Methyl-Block")

The 1-methylcyclopropyl group is superior to the isopropyl group regarding metabolism.

  • Isopropyl: The tertiary proton is highly susceptible to CYP450 hydroxylation.

  • 1-Methylcyclopropyl: The quaternary carbon eliminates the abstractable proton. The strained ring bonds are also less prone to oxidation than alkyl chains.

Fragment Evolution Strategy

When optimizing a lead series, this fragment is often introduced to modulate properties as follows:

TransitionEffect on LogPEffect on StabilityRationale
Phenyl → 1-Me-Cyclopropyl Decreases (~ -0.[1]5)Neutral/ImprovedReduces aromatic ring count (improves solubility), maintains hydrophobic fill.
Isopropyl → 1-Me-Cyclopropyl Increases (~ +0.[1]4)Greatly Improved Blocks metabolic soft spot; locks conformation.
Cyclopropyl → 1-Me-Cyclopropyl Increases (~ +0.[1]5)ImprovedMethyl fills hydrophobic pocket; prevents metabolism at attachment point.

References

  • PubChem. (n.d.). Compound Summary for CID 152738074, this compound. National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on bioisosteres and cyclopropyl rings).
  • Meanwell, N. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4] Journal of Medicinal Chemistry. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today.

The 1-Methylcyclopropyl Group: A Strategic Bioisostere for Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is a perpetual challenge. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of lead optimization. Among the arsenal of bioisosteres, the cyclopropyl group has emerged as a versatile player, valued for its unique conformational and electronic properties.[1][2] This technical guide delves deeper, focusing on a specific and increasingly significant variant: the 1-methylcyclopropyl group. We will explore its role as a bioisostere, its profound impact on metabolic stability, and its ability to fine-tune molecular conformation, ultimately enhancing potency and selectivity. Through field-proven insights, detailed protocols, and illustrative case studies, this guide will illuminate the causality behind the experimental choices that leverage the 1-methylcyclopropyl moiety to overcome common drug development hurdles.

Introduction: The Allure of the Cyclopropyl Ring in Medicinal Chemistry

The cyclopropane ring, the smallest of the carbocycles, is far from being a simple saturated linker. Its strained three-membered ring system imparts a unique set of properties that have been astutely exploited by medicinal chemists. The C-C bonds possess enhanced p-character, and the C-H bonds are shorter and stronger than those in typical alkanes.[2] These features contribute to its utility as a rigid scaffold that can mimic the spatial arrangement of other groups, such as alkenes, while offering a distinct electronic and metabolic profile.[1][3] The cyclopropyl group is often incorporated into drug candidates to:

  • Increase Potency: By locking in a bioactive conformation, the entropic penalty of binding to a biological target is reduced.[2]

  • Enhance Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

  • Improve Selectivity: The rigid nature of the ring can restrict binding to off-target receptors.

  • Modulate Physicochemical Properties: It can influence lipophilicity and aqueous solubility.

However, the unsubstituted cyclopropyl group is not without its liabilities. In certain contexts, particularly when attached to an amine, it can be susceptible to CYP-mediated oxidation, leading to the formation of reactive metabolites and potential toxicity.[4] This vulnerability has paved the way for a subtle yet powerful modification: the addition of a methyl group at the C1 position.

The Strategic Advantage of the 1-Methyl Substituent

The introduction of a methyl group onto the cyclopropyl ring to form the 1-methylcyclopropyl moiety is a deliberate design choice aimed at addressing specific challenges in drug development. This seemingly minor addition can have a cascade of beneficial effects.

Blocking Metabolic Oxidation

One of the most compelling reasons to employ the 1-methylcyclopropyl group is to enhance metabolic stability. The methyl group acts as a "metabolic shield," sterically hindering the approach of metabolizing enzymes to the cyclopropyl ring and its point of attachment to the parent molecule. A notable example of this strategy was demonstrated by scientists at Merck in the development of IDO1 inhibitors. An initial cyclopropyl-containing compound underwent unexpected oxidation of the cyclopropyl ring. To circumvent this metabolic hotspot, the ring was substituted with a methyl group. This modification not only blocked the undesirable oxidation, thereby improving the drug's half-life, but also offered an additional advantage.[4]

Enhancing Potency and Lipophilic Ligand Efficiency (LLE)

The additional methyl group can also play a crucial role in optimizing interactions with the target protein. By extending deeper into a lipophilic pocket, it can form favorable van der Waals interactions, leading to a significant boost in potency.[4] This improvement in potency, coupled with the potential for a modest increase in lipophilicity, can lead to a substantial improvement in Lipophilic Ligand Efficiency (LLE), a key metric in drug design that balances potency and lipophilicity.

A Bioisostere for Gem-Dimethyl and Tert-Butyl Groups

The 1-methylcyclopropyl group serves as an excellent bioisostere for the commonly used gem-dimethyl and tert-butyl groups.[5][6][7] While these groups are often employed to introduce steric bulk and improve metabolic stability, they can also significantly increase lipophilicity, which may negatively impact solubility and other pharmacokinetic properties. The 1-methylcyclopropyl group provides a similar steric footprint but with a more favorable impact on lipophilicity.

Comparative Physicochemical Properties

The choice of a bioisosteric replacement is a data-driven decision. The following table provides a comparative summary of the key physicochemical properties of the 1-methylcyclopropyl group and its common bioisosteres.

PropertyIsopropylgem-Dimethyltert-Butyl1-Methylcyclopropyl Rationale for Advantage
Calculated LogP ~1.5~1.6~2.0~1.7Offers a balance of lipophilicity, avoiding the excessive lipophilicity of the tert-butyl group.
Metabolic Stability ModerateHighHighVery High The methyl group shields the cyclopropyl ring from oxidation, often leading to superior metabolic stability compared to other groups.[4]
Conformational Rigidity LowLowModerateHigh The rigid ring system reduces the number of accessible conformations, which can pre-organize the molecule for optimal receptor binding.[2]
Bond Angle (to parent) ~109.5°~109.5°~109.5°~122° (exocyclic)The unique bond angles can alter the vector and trajectory of substituents, potentially improving target engagement.
Fraction of sp3 (Fsp3) 1.01.01.01.0 A high Fsp3 character is often associated with improved solubility, reduced promiscuity, and better clinical success rates.

Case Study: Optimization of IDO1 Inhibitors

The development of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy provides a compelling real-world example of the strategic application of the 1-methylcyclopropyl group.[8]

The Challenge: An early lead compound containing a methyl group at a benzylic position was identified as a site of oxidative metabolism. A first-generation cyclopropyl analog was synthesized to improve metabolic stability, but this compound suffered from time-dependent inhibition of CYP3A4 and had suboptimal potency.

The 1-Methylcyclopropyl Solution: To address these issues, medicinal chemists introduced a methyl group onto the cyclopropyl ring. This modification resulted in compound 4 (in the original publication), which exhibited:

  • Improved Potency: The 1-methylcyclopropyl group extended into a lipophilic pocket of the enzyme, enhancing binding affinity.

  • Blocked Metabolism: The methyl group effectively shielded the molecule from oxidative metabolism, leading to an improved pharmacokinetic profile.

  • Elimination of CYP Inhibition: The modified compound showed no time-dependent inhibition of CYP3A4.

This case study highlights the multi-faceted benefits of the 1-methylcyclopropyl group, demonstrating its ability to simultaneously address issues of potency, metabolism, and drug-drug interaction potential.

Synthetic Strategies: Accessing Key Building Blocks

The successful incorporation of the 1-methylcyclopropyl moiety into drug candidates relies on the availability of versatile and scalable synthetic routes to key building blocks. One such crucial intermediate is 1-methylcyclopropylamine.

Experimental Protocol: Synthesis of 1-Methylcyclopropylamine Hydrochloride

This protocol outlines a common method for the preparation of 1-methylcyclopropylamine hydrochloride, a versatile building block for further elaboration.

Step 1: Cyclopropanation of 2-Butenenitrile

  • To a solution of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature under an inert atmosphere (N2).

  • Stir the resulting mixture for 1 hour at room temperature to form the sulfur ylide.

  • Cool the reaction mixture to 0 °C and add a solution of crotononitrile (1.0 eq) in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methylcyclopropanecarbonitrile.

Step 2: Reduction of the Nitrile

  • To a solution of 1-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

  • Stir the resulting mixture vigorously for 1 hour, then filter through a pad of celite, washing the filter cake with diethyl ether.

  • Dry the filtrate over anhydrous potassium carbonate, filter, and proceed to the final step.

Step 3: Salt Formation

  • To the ethereal solution of 1-methylcyclopropylamine, add a solution of HCl in diethyl ether (2.0 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-methylcyclopropylamine hydrochloride.

Conformational Insights and Molecular Design

The rigid nature of the 1-methylcyclopropyl group has profound implications for the three-dimensional structure of a molecule. This conformational restriction can be a powerful tool in drug design, helping to orient key pharmacophoric elements in a predefined and optimal manner for receptor binding.

The following diagram illustrates how the replacement of a flexible gem-dimethyl group with a more rigid 1-methylcyclopropyl group can reduce the conformational flexibility of a drug candidate, thereby locking it into a more bioactive conformation.

Caption: Conformational restriction by the 1-methylcyclopropyl group.

This diagram illustrates that while the bonds around the quaternary carbon of the gem-dimethyl group can rotate freely, the cyclic nature of the 1-methylcyclopropyl group fixes the relative positions of the methyl group and the rest of the molecule. This can be advantageous in positioning a pharmacophore for optimal interaction with a target.

Conclusion

The 1-methylcyclopropyl group is a powerful and versatile tool in the medicinal chemist's repertoire. Its ability to serve as a bioisosteric replacement for more traditional groups like gem-dimethyl and tert-butyl, while simultaneously offering distinct advantages in terms of metabolic stability and conformational rigidity, makes it an attractive option for lead optimization. By understanding the fundamental principles behind its utility and leveraging efficient synthetic strategies, drug discovery teams can strategically employ the 1-methylcyclopropyl moiety to design drug candidates with enhanced potency, improved pharmacokinetic profiles, and a higher probability of clinical success. As the demand for safer and more effective medicines continues to grow, the judicious application of such nuanced structural modifications will undoubtedly play an increasingly critical role in the future of drug design.

References

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  • ResearchGate. (n.d.). Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1-Methyl-1-phenylcyclohexane. Retrieved from [Link]

Sources

thermodynamic stability of 4-substituted 1H-pyrazole rings

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability and Electronic Tuning of 4-Substituted 1H-Pyrazole Rings

Introduction: The Pyrazole Core as a Tunable Scaffold

The 1H-pyrazole ring is a cornerstone of modern medicinal chemistry, serving as a bioisostere for imidazoles, thiazoles, and pyridines. Its thermodynamic stability is not merely a static property but a dynamic equilibrium governed by aromaticity, tautomerism, and acid-base dissociation.

For drug development professionals, the 4-position of the pyrazole ring represents a critical "electronic handle." Unlike the 3- and 5-positions, which are sterically demanding and directly flank the nitrogen atoms, the 4-position allows for the modulation of the ring's electronic density without compromising the hydrogen-bonding capability of the N-H motif. This guide analyzes how 4-substituents dictate the thermodynamic profile of the ring, influencing everything from metabolic stability (e.g., Fomepizole ) to synthetic regioselectivity.

Thermodynamic Framework: Electronic Effects & Aromaticity

The thermodynamic stability of 4-substituted pyrazoles is primarily a function of the substituent's ability to stabilize the


-system and the resulting conjugate base (pyrazolate anion).
Aromaticity and Ring Current (NICS)

The pyrazole ring is a 6


-electron aromatic system. Substituents at C4 communicate with the diaza-system through both resonance (

) and induction (

).
  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , and halogens (
    
    
    ) at C4 decrease the electron density of the ring. While this might intuitively suggest destabilization of the neutral aromatic system, it significantly stabilizes the anionic form (conjugate base) by delocalizing the negative charge.
  • Electron-Donating Groups (EDG): Substituents like

    
     and 
    
    
    
    increase electron density. This can heighten susceptibility to oxidative metabolism (e.g., by CYPs) but maintains a high pKa, keeping the molecule neutral at physiological pH.
Acid-Base Thermodynamics (pKa)

The acidity of the N-H proton is the most direct experimental measure of the ring's thermodynamic state. The dissociation constant (


) reflects the stability difference between the neutral 1H-pyrazole and the pyrazolate anion.

Key Insight: A 4-nitro substituent drops the pKa by nearly 5 log units compared to the parent pyrazole, a massive thermodynamic shift driven by resonance stabilization of the anion.

Table 1: Comparative pKa Values of 4-Substituted Pyrazoles (Aqueous)

Substituent (C4)Electronic Effect (

)
pKa (Neutral

Anion)
Thermodynamic Implication

Strong EWG (+0.78)~9.6 (Predicted)Highly acidic; anion stabilized by resonance.

Weak EWG (+0.23)~12.7 (Predicted)Moderately acidic; inductive stabilization.

Weak EWG (+0.23)~12.8 (Predicted)Similar to bromo; inductive stabilization.

Reference (0.00)14.2 (Exp)Standard aromatic stability.

Weak EDG (-0.17)~14.5 (Est)Resists deprotonation; Fomepizole (Drug).

Strong EDG (-0.66)>15 (Est)Electron-rich; prone to oxidation.

Note: Predicted values are based on Hammett correlations and computational models (ACD/Labs, ChemAxon).

Visualizing the Electronic Pathway

The following diagram illustrates how C4 substituents dictate the thermodynamic fate of the pyrazole ring using the DOT language.

ElectronicEffects Substituent 4-Substituent (R) Effect Electronic Effect (Resonance/Induction) Substituent->Effect Nature of R RingDensity Ring Electron Density Effect->RingDensity Modulates AnionStab Pyrazolate Anion Stability Effect->AnionStab Stabilizes/Destabilizes Reactivity Synthetic/Metabolic Reactivity RingDensity->Reactivity High Density = Oxidative Labile Low Density = Nucleophilic Stable pKa pKa (Acidity) AnionStab->pKa Inverse Correlation (High Stab = Low pKa)

Caption: C4-substituent effects on pyrazole thermodynamics.[1] EWGs stabilize the anion (lowering pKa), while EDGs increase ring electron density.

Tautomeric Equilibrium: The Symmetry Factor

In 4-substituted 1H-pyrazoles (where positions 3 and 5 are unsubstituted hydrogens), the tautomeric equilibrium is degenerate. The 1H-tautomer and the 2H-tautomer are identical due to the plane of symmetry passing through C4 and the N-N bond midpoint.



Critical Nuance for Drug Design: If the pyrazole is N-substituted (e.g., N-methyl), this symmetry is broken. The thermodynamic stability of the resulting regioisomers (1,4-disubstituted vs 1,3-disubstituted if C3/C5 were different) becomes a factor. However, for a simple 4-substituted pyrazole reacting with an electrophile (like an alkyl halide), the "tautomeric" question transforms into a regioselectivity question.

Synthetic Implications: Regioselectivity in N-Alkylation

When alkylating a 4-substituted pyrazole, the transition state energy is influenced by the C4 substituent. Although the starting material is symmetric (N1 and N2 are equivalent), the reaction pathway can be influenced if the alkylating agent or solvent induces asymmetry (e.g., via hydrogen bonding).

Workflow for N-Alkylation:

  • Deprotonation: Treat 4-R-pyrazole with base (NaH, K2CO3) to form the pyrazolate anion.

  • Nucleophilic Attack: The anion attacks the electrophile (

    
    ).
    
  • Product: Since the anion of a 4-substituted pyrazole (with H at 3,5) is symmetric, only one regioisomer is formed (N1-alkyl-4-R-pyrazole).

Note: Regioselectivity issues only arise if C3 and C5 are different (e.g., 3-methyl-4-bromo-pyrazole). In that case, steric hindrance at C3 vs C5 and electronic density differences drive the ratio.

AlkylationPathway Start 4-Substituted 1H-Pyrazole Base Base Treatment (NaH / K2CO3) Start->Base Anion Symmetric Pyrazolate Anion Base->Anion Deprotonation Product N1-Substituted Product (Single Isomer) Anion->Product Nucleophilic Attack (Symmetric Resonance) Electrophile Electrophile (R'-X) Electrophile->Product

Caption: Synthesis pathway for N-alkylation of symmetric 4-substituted pyrazoles. Due to symmetry, only one product is formed.

Experimental Protocols

To validate the thermodynamic stability (pKa) of a novel 4-substituted pyrazole, the following self-validating protocol is recommended.

Protocol: Spectrophotometric Determination of pKa

Objective: Determine the acid dissociation constant (


) of a 4-substituted pyrazole.

Reagents:

  • Analyte: 4-substituted pyrazole (

    
     M in water/methanol).
    
  • Buffers: Series ranging from pH 2 to pH 12 (citrate, phosphate, borate).

  • Instrument: UV-Vis Spectrophotometer.

Methodology:

  • Baseline Scan: Record the UV spectrum of the pyrazole in 0.1 M HCl (fully protonated cation form) and 0.1 M NaOH (fully deprotonated anion form) to identify

    
     for both species.
    
  • Titration: Prepare 10 samples of the pyrazole in buffers of increasing pH.

  • Measurement: Measure Absorbance (

    
    ) at the analytical wavelength (usually the 
    
    
    
    of the anion).
  • Calculation: Plot

    
     vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
  • Validation: The isosbestic point (a wavelength where absorbance is constant across all pHs) must be preserved. If the isosbestic point drifts, the sample is decomposing (thermodynamic instability).

References

  • PubChem. 4-Methylpyrazole (Fomepizole) Compound Summary. National Library of Medicine. [Link]

  • PubChem. 4-Nitropyrazole Compound Summary. National Library of Medicine. [Link]

  • Bordwell, F. G. pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. [Link]

Sources

Methodological & Application

Technical Application Note: Optimized N-Alkylation Strategies for 4-(1-Methylcyclopropyl)-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The N-alkylation of 4-(1-methylcyclopropyl)-1H-pyrazole is a pivotal transformation in the synthesis of modern kinase inhibitors (e.g., JAK, RET inhibitors) where the cyclopropyl moiety serves as a metabolic stabilizer and lipophilic bioisostere.

Unlike 3- or 5-substituted pyrazoles, which suffer from notorious regioselectivity issues (


 vs. 

isomers), the 4-substituted scaffold offers a unique advantage: symmetry. Due to the equivalence of the C3 and C5 positions in the parent heterocycle, the initial N-alkylation leads to a single regioisomer (assuming an achiral electrophile). However, the primary challenges remain chemoselectivity (avoiding quaternary ammonium salt formation) and conversion efficiency due to the steric bulk of the C4-cyclopropyl group.

This guide provides two field-validated protocols:

  • Method A (Cesium Carbonate): The industry-standard "workhorse" for primary alkyl halides.

  • Method B (Sodium Hydride): The "aggressive" protocol for sterically hindered or less reactive electrophiles.

Mechanistic Insight & Reaction Design[1]

The Symmetry Advantage

In this compound, the tautomeric equilibrium renders


 and 

chemically equivalent.
  • Implication: You do not need to screen solvents for regiocontrol (unlike with 3-methylpyrazole).

  • Caution: Once the first alkyl group is installed, the symmetry is broken. Any subsequent alkylation (over-reaction) will occur at the remaining pyridine-like nitrogen, leading to a dialkylated quaternary salt.

Decision Matrix: Selecting the Right Protocol

ReactionSelection Start Start: Select Electrophile (R-X) Type Electrophile Type? Start->Type Prim Primary Halide (R-CH2-Br/I) Type->Prim High Reactivity Sec Secondary Halide (R-CH(R')-Br) or Mesylate Type->Sec Steric Hindrance Alcohol Alcohol (R-OH) Type->Alcohol No Leaving Group MethodA METHOD A Cs2CO3 / DMF (Mild, High Chemoselectivity) Prim->MethodA MethodB METHOD B NaH / THF (Strong Base, High Reactivity) Sec->MethodB MethodC Mitsunobu Reaction (DIAD / PPh3) Alcohol->MethodC

Figure 1: Strategic decision tree for selecting the optimal alkylation protocol based on electrophile properties.

Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (Standard)

Best For: Primary alkyl halides (benzyl bromides, ethyl iodide, etc.) and scale-up candidates. Why:


 provides the "Cesium Effect"—higher solubility in organic solvents and a looser ion pair with the pyrazolide anion, enhancing nucleophilicity without the safety risks of metal hydrides.
Reagents & Stoichiometry
ComponentEquiv.Role
This compound1.0Substrate
Alkyl Halide (R-X)1.1 - 1.2Electrophile (Limiting excess)
Cesium Carbonate (

)
2.0Base (Scavenges HX)
DMF or Acetonitrile[0.2 M]Solvent (Polar Aprotic)
Step-by-Step Procedure
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add This compound (1.0 equiv) and

    
      (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (or MeCN) to achieve a concentration of 0.2 M. Stir at Room Temperature (RT) for 15 minutes. Note: The suspension will not fully dissolve.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.[1]

    • Tip: If the halide is a solid, dissolve it in a minimal amount of DMF first.

  • Reaction: Heat the mixture to 60°C . Monitor by LCMS/TLC every 2 hours.

    • Endpoint: Disappearance of starting material (SM).

    • Over-reaction Check: Watch for a new polar spot (quaternary salt) if reaction runs too long.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) to remove DMF. Crucial: DMF retention kills yield during crystallization.

    • Wash with Brine (1x), dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: Sodium Hydride Mediated Alkylation (Aggressive)

Best For: Secondary halides, mesylates, or unreactive chlorides. Why: Irreversible deprotonation generates the "naked" pyrazolide anion, maximizing nucleophilicity.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound1.0Substrate
Sodium Hydride (60% in oil)1.2Strong Base
Alkyl Halide (R-X)1.2 - 1.5Electrophile
THF or DMF[0.15 M]Solvent
Step-by-Step Procedure
  • Safety Prep: Ensure all glassware is oven-dried and under an inert atmosphere (

    
     or Ar). 
    
    
    
    releases
    
    
    gas—ensure proper venting.
  • Deprotonation:

    • Suspend

      
        (1.2 equiv) in anhydrous THF  (or DMF) at 0°C.
      
    • Add a solution of This compound (1.0 equiv) in THF dropwise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases. The solution often turns clear or slightly yellow (formation of sodium pyrazolide).

  • Alkylation: Add the Electrophile dropwise at 0°C.

  • Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to reflux (THF) or 80°C (DMF).

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution dropwise to quench excess hydride.
    
  • Workup: Extract with EtOAc or DCM. Wash organics with water/brine.[1] Dry and concentrate.

Critical Process Parameters (CPP) & Troubleshooting

Controlling Bis-Alkylation

The most common failure mode is the formation of the dialkylated salt (quaternization).

  • Mechanism: The mono-alkylated product is still nucleophilic (at the pyridine-like nitrogen). If the electrophile is in large excess or the temperature is too high, the second alkylation occurs.

  • Solution:

    • Keep Electrophile stoichiometry

      
       equiv.
      
    • Do not "push" the reaction overnight if 95% conversion is reached in 4 hours. Stop and purify.

Handling the Cyclopropyl Group

The 1-methylcyclopropyl moiety is generally stable to basic conditions (


, 

).
  • Avoid: Strong Lewis acids (

    
    , 
    
    
    
    ) or highly acidic conditions (
    
    
    ) during workup, as these can trigger cyclopropyl ring opening or rearrangement.
Analytical Validation

How to confirm the reaction worked:

  • 1H NMR: Look for the disappearance of the broad NH singlet (usually >12 ppm). Look for the new alkyl protons.

    • Diagnostic: The symmetry of the pyrazole C3-H and C5-H signals will break. In the SM, they may appear identical or very close. In the product, they will resolve into two distinct singlets (or doublets if coupling exists).

  • LCMS: Mass shift of

    
    .
    

Mechanistic Pathway Visualization

Mechanism SM Starting Material 4-(1-Me-cPr)-pyrazole (Tautomeric Mix) Anion Pyrazolide Anion (Nucleophilic Species) SM->Anion Deprotonation (-H+) Base Base (B:) (Cs2CO3 or NaH) Base->Anion Promotes Product Product N-Alkyl Pyrazole (Symmetry Broken) Anion->Product SN2 Attack on R-X RX Electrophile (R-X) SideProduct Side Product Quaternary Salt (Over-alkylation) Product->SideProduct Excess R-X (Avoid this)

Figure 2: Reaction pathway showing the critical deprotonation step and the risk of over-alkylation.

References

  • Review of Pyrazole Alkylation

    • Topic: Comprehensive review of regioselectivity and conditions for pyrazole N-alkyl
    • Source:Beilstein Journal of Organic Chemistry, "Regioselective synthesis of 1,3,5-substituted pyrazoles."
    • Link:[Link]

  • Cesium Carbonate Methodology

    • Topic: Efficiency of

      
       in DMF for N-alkylation of heterocycles.[2][3]
      
    • Source:Synthetic Communications, "Cesium Carbonate Promoted N-Alkyl
    • Link:[Link][4][5]

  • Cyclopropyl-Pyrazole Kinase Inhibitors

    • Topic: Example of 4-cyclopropyl-pyrazole scaffolds in drug discovery (RET inhibitors).
    • Source:Journal of Medicinal Chemistry, "Discovery of Potent and Selective RET Inhibitors."
    • Link:[Link]

  • Process Safety for NaH

    • Topic: Safe handling of Sodium Hydride in scale-up.
    • Source:Organic Process Research & Development.
    • Link:[Link]

Sources

Application Note: Strategic Integration of 4-(1-methylcyclopropyl)-1H-pyrazole via Suzuki-Miyaura Cross-Coupling

[1][2]

Executive Summary

The This compound moiety is a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., JAK, JNK) where the 1-methylcyclopropyl group acts as a metabolically stable, lipophilic bioisostere for tert-butyl or isopropyl groups.[1][2]

Incorporating this motif via Suzuki-Miyaura coupling presents two distinct challenges:

  • Regiochemical Ambiguity: Clarifying whether the coupling target is the C4-position (requiring an N-substituted precursor) or the C3/C5-position (requiring a C4-substituted precursor).

  • Steric & Electronic Deactivation: The quaternary center of the 1-methylcyclopropyl group exerts significant steric pressure, retarding transmetallation.[2] Furthermore, the unprotected pyrazole N-H is acidic (

    
    ), capable of poisoning Pd catalysts.
    

This guide provides validated protocols for the two primary "Coupling Partner" scenarios:

  • Scenario A (Standard): Using 1-(1-methylcyclopropyl)-1H-pyrazole-4-boronate to install the pyrazole ring onto an aryl scaffold via the C4 position.[1][2]

  • Scenario B (Advanced): Functionalizing and coupling the This compound core at the C3 or C5 positions.[1][2]

Structural Analysis & Retrosynthetic Logic

Before initiating synthesis, the specific isomer must be defined. The "1-methylcyclopropyl" group creates a unique steric environment that dictates ligand choice.[1][2]

The "Magic Methyl" Effect

The addition of a methyl group to the cyclopropyl ring (forming the 1-methylcyclopropyl moiety) introduces a quaternary carbon.[2] In the context of Suzuki coupling:

  • Lipophilicity: Increases

    
    , improving membrane permeability.
    
  • Metabolic Stability: Blocks

    
    -oxidation typical of alkyl chains.[1][2]
    
  • Steric Consequence: If located at N1, it shields the C5 position. If located at C4, it shields both C3 and C5, requiring highly active, bulky phosphine ligands (e.g., XPhos, catacXium A) to facilitate oxidative addition and reductive elimination.

Decision Tree: Selecting the Coupling Partner

The following Graphviz diagram outlines the workflow for selecting the correct precursor based on the desired final structure.

PyrazoleCouplingStartTarget Molecule AnalysisDecisionWhere is the Pyrazole Attached?Start->DecisionPathAAttached via C4 Position(Standard Kinase Linker)Decision->PathA C4-Aryl BondPathBAttached via C3 or C5 Position(Core Scaffold)Decision->PathB C3/C5-Aryl BondReagentARequired Partner:1-(1-methylcyclopropyl)-1H-pyrazole-4-boronic acid(pinacol ester)PathA->ReagentAReagentBRequired Partner:This compound(Requires C-H Activation or Halogenation)PathB->ReagentBActionAProtocol A:Suzuki Coupling withBulky Ligands (XPhos)ReagentA->ActionAActionBProtocol B:1. N-Protection (SEM/THP)2. C5-Lithiation/Borylation3. CouplingReagentB->ActionB

Caption: Workflow for selecting the correct pyrazole precursor and coupling strategy based on regiochemical requirements.

Protocol A: Coupling of 1-(1-methylcyclopropyl)-1H-pyrazole-4-boronate

Target: Installing the pyrazole unit onto an aryl halide via the C4 position.[1][2]

This is the most common application in drug discovery.[2] The steric bulk of the N-substituent requires a catalyst system that can negotiate the hindered environment.[1][2]

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Nucleophile: 1-(1-methylcyclopropyl)-1H-pyrazole-4-boronic acid pinacol ester (1.1 equiv).[1][2]

  • Electrophile: Aryl Bromide or Chloride (1.0 equiv).[2]

  • Catalyst: Pd(dppf)Cl₂·DCM (Standard) or XPhos Pd G2 (Challenging substrates).

  • Base:

    
     (2.0 M aq) or 
    
    
    (solid, anhydrous).
  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or Toluene/Water (for highly lipophilic substrates).

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronate Ester (1.1 mmol), and Base (

    
    , 3.0 mmol). If using solid base, add it now. Cap and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%). Note: XPhos is preferred over Pd(PPh3)4 due to the steric bulk of the 1-methylcyclopropyl group.[1][2]

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LCMS.[2]

    • Checkpoint: If protodeboronation (loss of the boronate group) is observed, switch to anhydrous conditions: DME/DMF (10:1) with CsF or

      
        at 100°C.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography. Pyrazoles often streak; adding 1%

    
     to the eluent can improve peak shape.[2]
    

Protocol B: Functionalization & Coupling of this compound

Target: Using the C4-substituted core as a scaffold for C3/C5 coupling.[1][2]

If you start with This compound (where the C4 position is blocked), you must couple at C3 or C5.[1][2] This requires N-protection and directed lithiation.[1][2]

Phase 1: N-Protection (Critical)

Unprotected pyrazoles will quench the lithiation reagents required for activation.[1][2]

  • Dissolve this compound in THF at 0°C.

  • Add NaH (1.2 equiv).[2] Stir 30 min.

  • Add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv).[1][2]

  • Stir at RT for 2 hours. Quench and isolate the 1-SEM-4-(1-methylcyclopropyl)pyrazole .

Phase 2: C5-Activation (Borylation)[1][2]
  • Lithiation: Dissolve the SEM-protected pyrazole in anhydrous THF under Argon. Cool to -78°C .[1][2]

  • Add n-BuLi (1.1 equiv) dropwise.[1][2] The SEM group directs lithiation to the C5 position (ortho to the protecting group). Stir for 1 hour at -78°C.

  • Quench: Add

    
      (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1.2 equiv).[1]
    
  • Warm: Allow to warm to RT naturally.

  • Isolate: Aqueous workup to obtain 1-SEM-4-(1-methylcyclopropyl)-1H-pyrazole-5-boronic acid pinacol ester .

Phase 3: The Coupling

Run the Suzuki coupling using the Protocol A conditions.

  • Note: C5-substituted pyrazoles are sterically congested.[1][2] Use SPhos Pd G2 or Pd(dtbpf)Cl2 for best results.[2]

Phase 4: Deprotection[2]
  • Dissolve the coupled product in DCM/TFA (1:1) or treat with TBAF in THF (60°C) to remove the SEM group.

Optimization & Troubleshooting Guide

Common Failure Modes
IssueCauseSolution
Protodeboronation The C-B bond in heteroaromatics is labile, especially with electron-rich rings like pyrazole.[1][2]• Lower temp (60°C).• Use anhydrous conditions (Dioxane/CsF).• Use MIDA boronates for slow release.[2]
No Reaction (SM Recovery) Steric hindrance of the 1-methylcyclopropyl group prevents transmetallation.[1][2]• Switch to Buchwald G3/G4 precatalysts (XPhos, RuPhos).• Increase temp to 110°C in Toluene/Water.
Catalyst Poisoning Free N-H binds to Pd (if using unprotected pyrazole).• Use 2.5 equiv of base to ensure full deprotonation of the pyrazole N-H (forming the pyrazolate anion, which couples).• Protect with THP or SEM.[2]
Regioisomer Mix Tautomerization of the pyrazole during reaction.• Use N-protected starting materials.• Confirm regiochemistry via NOE NMR post-coupling.
Expert Insight: The "Anhydrous" Switch

For difficult substrates containing the 1-methylcyclopropyl group, the presence of water often accelerates protodeboronation faster than transmetallation.[1] Recommended "Dry" Protocol:

  • Solvent: Anhydrous DMF or 1,4-Dioxane.[1][2]

  • Base: Finely ground, oven-dried

    
    .
    
  • Additive: 1.0 equiv of Ag2O (Silver Oxide).[2] Silver facilitates the transmetallation of hindered boronates without requiring water.[2]

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.[1][2] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids.[2] Journal of the American Chemical Society, 132(31), 10891–10902. Link

  • Cyclopropyl Bioisosteres in Kinase Inhibitors

    • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Handling Unstable Boronates

    • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2][3] Journal of the American Chemical Society, 132(40), 14052–14054. Link

Disclaimer: All protocols involve hazardous chemicals.[2] Consult local safety regulations and SDS before proceeding.

Application Note: C-H Activation of 4-(1-methylcyclopropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug discovery scientists targeting the functionalization of 4-(1-methylcyclopropyl)-1H-pyrazole . This scaffold is a critical pharmacophore in kinase inhibitor design (e.g., JAK, BTK inhibitors), where the 1-methylcyclopropyl group provides unique steric bulk and metabolic stability compared to simple alkyl chains.

Part 1: Strategic Analysis & Mechanistic Insight

Structural Logic and Reactivity Profile

The this compound molecule presents a unique challenge and opportunity for C-H activation. Unlike simple pyrazoles, the C4 position is blocked by a 1-methylcyclopropyl moiety. This substituent exerts significant steric influence and alters the electronic landscape of the ring.

  • C4-Blocking Effect: The quaternary carbon at C4 prevents electrophilic aromatic substitution (SEAr) or C-H activation at this position, channeling reactivity exclusively to C3 and C5.

  • Cyclopropyl Stability: The cyclopropyl ring is kinetically stable under standard cross-coupling conditions (Pd, Ir catalysis) but is susceptible to ring-opening under radical conditions (e.g., persulfate oxidants) or strong Lewis acids. Protocol selection must avoid Single Electron Transfer (SET) pathways to preserve the cyclopropyl integrity.

  • Regioselectivity (C5 vs. C3):

    • In N-substituted pyrazoles (the most common substrate form), the C5 proton (adjacent to the N-substituent) is the most acidic (pKa ~28-30) and kinetically accessible via Concerted Metallation-Deprotonation (CMD).

    • The C3 position is sterically shielded by the N-substituent and the C4-cyclopropyl group, making C5-selectivity highly predictable.

The "Protect-Activate" Strategy

Direct C-H activation of the free (NH)-pyrazole is generally low-yielding due to catalyst poisoning by the acidic N-H. The recommended workflow involves N-protection/functionalization prior to C-H activation.

  • Transient Directing Groups: Not recommended due to steric clash with the C4-methylcyclopropyl group.

  • Static Blocking/Directing: N-Methyl, N-SEM (2-(Trimethylsilyl)ethoxymethyl), or N-THP (Tetrahydropyranyl) are ideal.

Part 2: Visualizing the Activation Pathway

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the divergence between C5-Arylation and C-H Borylation.

CH_Activation_Workflow Start This compound N_Protect Step 1: N-Functionalization (Me, SEM, THP, Aryl) Start->N_Protect Essential Pre-step Branch Select Transformation N_Protect->Branch Arylation Pd-Catalyzed C5-Arylation (CMD Mechanism) Branch->Arylation Target: Biaryl Core Borylation Ir-Catalyzed C-H Borylation (Steric Control) Branch->Borylation Target: Boronic Ester Alkenylation Rh/Ru-Catalyzed Alkenylation (Oxidative Coupling) Branch->Alkenylation Target: Vinyl Group Product_Aryl C5-Aryl-4-(1-methylcyclopropyl)pyrazole Arylation->Product_Aryl Pd(OAc)2, PivOH Product_Boryl C3/C5-Boryl Intermediate (Versatile Synthon) Borylation->Product_Boryl [Ir(OMe)(cod)]2, dtbpy

Figure 1: Strategic workflow for the regioselective functionalization of this compound.

Part 3: Detailed Experimental Protocols

Protocol A: C5-Selective C-H Arylation (Pd-Catalyzed)

Objective: Introduction of an aryl group at the C5 position.[1] Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate/pivalate base acts as an intramolecular proton shuttle.

Reagents & Conditions
ComponentReagentRole
Substrate N-protected 4-(1-methylcyclopropyl)pyrazoleStarting Material (1.0 equiv)
Coupling Partner Aryl Bromide (Ar-Br)Electrophile (1.5 equiv)
Catalyst Pd(OAc)₂Pre-catalyst (5 mol%)
Ligand P(t-Bu)₃H[2]·BF₄ or CataCXium ABulky ligand to boost reductive elimination (10 mol%)
Base K₂CO₃ + PivOH (30 mol%)CMD Base + Proton Shuttle
Solvent DMA (Dimethylacetamide)Polar aprotic, high boiling point
Atmosphere Argon/NitrogenInert atmosphere required
Step-by-Step Procedure
  • Preparation : In a glovebox or under strictly inert conditions, charge a dried reaction vial (equipped with a magnetic stir bar) with Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and K₂CO₃ (2.0 equiv).

  • Additives : Add Pivalic Acid (PivOH, 30 mol%). Note: PivOH is critical for lowering the energy barrier of C-H cleavage via the CMD pathway.

  • Substrate Addition : Add the N-protected pyrazole (1.0 equiv) and the Aryl Bromide (1.5 equiv).

  • Solvation : Add anhydrous DMA (0.2 M concentration relative to pyrazole). Seal the vial with a Teflon-lined cap.

  • Reaction : Heat the block to 110–120 °C for 16–24 hours.

    • Caution: Do not exceed 140 °C to prevent thermal degradation of the cyclopropyl ring.

  • Work-up : Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite.[3] Wash the organic layer with water (3x) to remove DMA. Dry over Na₂SO₄ and concentrate.

  • Purification : Flash chromatography (Hexane/EtOAc).

Validation Check : The C5-arylated product should show the disappearance of the C5-H singlet (typically ~7.5 ppm) in ¹H NMR. The cyclopropyl protons (0.6–1.0 ppm) must remain intact.

Protocol B: C-H Borylation (Ir-Catalyzed)

Objective: Installation of a Bpin ester for subsequent Suzuki coupling or diversification. Selectivity: Steric control. The bulky Ir-catalyst will prefer the C5 or C3 position depending on N-substitution size.

Reagents & Conditions
ComponentReagentRole
Catalyst Precursor [Ir(OMe)(cod)]₂Iridium source (1.5 mol%)
Ligand dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)Ligand (3 mol%)
Boron Source B₂pin₂ (Bis(pinacolato)diboron)Borylation agent (1.1 equiv)
Solvent THF or MTBEEther solvents preferred
Temp 60–80 °CMild heating
Step-by-Step Procedure
  • Catalyst Activation : In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in THF (1 mL) for 5 minutes until the solution turns dark brown (active catalytic species).

  • Reaction Assembly : Add B₂pin₂ and the pyrazole substrate to the catalyst solution.

  • Heating : Seal the vessel and heat at 80 °C for 12 hours.

  • Work-up : Evaporate volatiles directly. The residue is often pure enough for the next step. If purification is needed, use rapid filtration through silica (deactivated with 1% Et₃N) to prevent protodeboronation.

Part 4: Troubleshooting & Optimization

Cyclopropyl Ring Stability

The 1-methylcyclopropyl group is robust under the Pd(II) and Ir(III) conditions described above. However, if ring opening is observed (detected by the appearance of olefinic signals in NMR or mass shift +2 Da):

  • Cause: Presence of radicals or excessive acidity.

  • Solution: Switch from aryl iodides to aryl bromides (iodides can generate radicals). Ensure the use of radical scavengers if necessary, though standard CMD conditions are usually safe. Avoid oxidants like Ag₂CO₃ or Cu(II) if possible; use air-stable Pd(II) cycles or organic oxidants only if doing oxidative coupling.

Regioselectivity Issues (C3 vs C5)

If a mixture of C3 and C5 products is observed:

  • Increase Steric Bulk on Nitrogen: Switch from N-Methyl to N-Isopropyl or N-SEM. The increased bulk at N1 will severely disfavor C5 activation, potentially pushing reactivity to C3 (if that is the goal) or, more commonly, improving C5 selectivity by "locking" the conformation if the catalyst is directed there.

  • Note: For 4-substituted pyrazoles, C5 is electronically favored.[4] C3 activation usually requires a Directing Group (DG) on Nitrogen.

Diagram: Mechanism of CMD Activation

Understanding the CMD mechanism helps in troubleshooting base and acid selection.

CMD_Mechanism Pd_Species L-Pd(II)-Ar(X) Coordination Agostic Interaction (Pd...H-C5) Pd_Species->Coordination Substrate Binding TS CMD Transition State (Pd-C bond forming, H transfer to PivO-) Coordination->TS Base Assisted Product C5-Palladated Intermediate TS->Product - PivOH

Figure 2: Concerted Metallation-Deprotonation (CMD) mechanism driving the C5-activation.

References

  • Götzinger, A. C., & Müller, T. J. J. (2021). Recent Advances in the Synthesis of Pyrazoles: A Review. Thieme Connect. Link

    • Context: Comprehensive review of pyrazole synthesis and functionalization, establishing the baseline for C5 vs C3 reactivity.
  • Joo, J. M., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Link

    • Context: Authoritative review on transition-metal catalysis for pyrazoles, detailing the CMD mechanism and directing group str
  • Iaroshenko, V. O., et al. (2022).[5] Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Journal of Organic Chemistry. Link

    • Context: While focusing on 4-nitro, this paper establishes protocols for activating electron-deficient pyrazoles, which informs the conditions for the 4-cyclopropyl analog.
  • Konwar, M., et al. (2021). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron. Link

    • Context: Provides specific conditions for 4-substituted pyrazoles (alkoxy/thioalkyl) that are sterically and electronically relevant to the 4-cyclopropyl case.
  • Ye, M., et al. (2011). Pd-Catalyzed C-H Arylation of Pyrazoles. Journal of the American Chemical Society.[6][7] Link

    • Context: Foundational paper on the use of Pivalic Acid (PivOH)

Sources

procedure for halogenation of 4-(1-methylcyclopropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the high-precision protocol for the halogenation of 4-(1-methylcyclopropyl)-1H-pyrazole .

Executive Summary

The halogenation of this compound presents a specific regiochemical challenge. In unsubstituted pyrazoles, electrophilic aromatic substitution (SEAr) occurs preferentially at the electron-rich C4 position. However, in this substrate, the C4 position is sterically and electronically blocked by the 1-methylcyclopropyl moiety.

Consequently, standard electrophilic halogenation (e.g., NBS,


) is often ineffective or non-selective, leading to complex mixtures or forcing conditions that risk opening the acid-sensitive cyclopropyl ring.

The Solution: The industry-standard approach for functionalizing C4-blocked pyrazoles is Directed ortho-Metalation (DoM) . This protocol utilizes N-protection followed by C5-lithiation and electrophilic quench. This method ensures:

  • Regiocontrol: Exclusive functionalization at C5 (which becomes C3/C5 tautomeric upon deprotection).

  • Chemostability: Anionic conditions preserve the cyclopropyl ring, which is sensitive to the acidic conditions of standard bromination.

Strategic Reaction Pathway

The following flowchart illustrates the critical path for synthesizing the 5-halo derivative while preserving the cyclopropyl integrity.

G cluster_0 Critical Control Point: Cyclopropyl Stability Start 4-(1-methylcyclopropyl) -1H-pyrazole Protected N-SEM Protected Intermediate Start->Protected SEM-Cl, NaH (N-Protection) Lithiated C5-Lithio Species (Transient) Protected->Lithiated n-BuLi, -78°C (C-H Activation) Halogenated 5-Halo-N-SEM Intermediate Lithiated->Halogenated Electrophile (I2, CBr4, NBS) Final 5-Halo-4-(1-methylcyclopropyl) -1H-pyrazole Halogenated->Final TBAF or TFA (Deprotection)

Figure 1: Strategic workflow for the C5-halogenation of 4-substituted pyrazoles via Directed ortho-Metalation (DoM).

Detailed Protocol: C5-Halogenation via Lithiation

This protocol is designed for the synthesis of 5-iodo or 5-bromo derivatives. The use of the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group is recommended over Boc or THP because SEM is stable to strong bases (n-BuLi) and can be removed with fluoride (TBAF), avoiding the strong acids that might rupture the cyclopropyl ring.

Phase 1: N-Protection (SEM-Cl)

Objective: Block the acidic N-H proton to allow for lithiation and direct the base to the C5 position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil): 1.2 equiv

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride): 1.1 equiv

  • Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add the pyrazole substrate dropwise (dissolved in minimal THF). Stir for 30 min at 0°C until H2 evolution ceases.

  • Addition: Add SEM-Cl (1.1 equiv) dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: C-H Activation & Halogenation

Objective: Selectively deprotonate C5 and trap with a halogen source.

Reagents:

  • N-SEM-Pyrazole (from Phase 1): 1.0 equiv

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes): 1.2 equiv

  • Electrophile:

    • For Iodination: Iodine (

      
      ) (1.5 equiv) in THF.
      
    • For Bromination: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (

      
      ) or 
      
      
      
      (1.5 equiv).
  • Solvent: Anhydrous THF

Procedure:

  • Cooling: Dissolve the N-SEM-pyrazole in anhydrous THF under Argon and cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.2 equiv) dropwise over 15 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Note: The SEM group coordinates Li, directing deprotonation to the adjacent C5 position (C-H acidity pKa ~30).

  • Metalation Time: Stir at -78°C for 45–60 minutes.

  • Quench: Add the Electrophile (dissolved in THF) dropwise.

    • Critical: For iodination, the solution typically turns from yellow/orange to dark brown, then lightens.

  • Warming: Allow the mixture to warm slowly to RT over 2 hours.

  • Workup: Quench with saturated

    
     (sodium thiosulfate) to remove excess halogens. Extract with EtOAc.
    
Phase 3: Deprotection

Objective: Remove the SEM group without damaging the cyclopropyl moiety.

Reagents:

  • Crude Halogenated Intermediate

  • TBAF (Tetrabutylammonium fluoride, 1M in THF): 3.0 equiv

  • Ethylenediamine (EDA): 3.0 equiv (Optional scavenger)

Procedure:

  • Reaction: Dissolve intermediate in THF. Add TBAF.

  • Heating: Heat to 60°C for 4–6 hours.

    • Note: SEM removal from pyrazoles can be sluggish. If TBAF fails, use TFA/DCM (1:1) at 0°C, but strictly monitor for cyclopropyl ring opening (check for homoallyl impurities by NMR).

  • Purification: Concentrate and purify via reverse-phase HPLC or column chromatography.

Data Summary & Troubleshooting

ParameterRecommended ValueWhy?
Solvent THF (Anhydrous)Essential for stabilizing the lithiated intermediate.
Temperature -78°CPrevents decomposition of the organolithium species.
Protecting Group SEM (or THP)N-Methyl protection is permanent; SEM is removable.
Bromine Source

or NBS

liquid is too harsh and difficult to dry for anionic reactions.
Cyclopropyl Risk Acid SensitivityAvoid heating in concentrated HCl/H2SO4. Use Fluoride (TBAF) for deprotection.

Alternative: Direct Halogenation (Not Recommended)

Attempting to react this compound directly with NBS or NCS usually results in no reaction or N-halogenation (which is unstable). The C4 position is blocked, and the C3/C5 positions are not nucleophilic enough for standard SEAr conditions without activation.

  • Exception:Radical Halogenation (e.g., NBS/AIBN) targets the benzylic-like positions. In this molecule, it would target the methyl group on the cyclopropyl ring or the cyclopropyl C-H bonds, likely leading to ring opening and destruction of the pharmacophore. Avoid radical conditions.

References

  • Aggarwal, V. K., et al. "Regioselective functionalization of pyrazoles." Chemical Reviews, 2011.
  • Heinisch, G., & Holzer, W. "Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents."[1] Beilstein Journal of Organic Chemistry, 2017. Link (Demonstrates lithiation of pyrazoles when C4 is substituted).

  • Talele, T. T. "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016.[2] Link (Discusses stability and synthetic handling of cyclopropyl motifs in drugs).

  • Sigma-Aldrich. "Product Specification: this compound hydrochloride." Link (Confirmation of commercial availability of the building block).

Sources

Application Note: Solubility Profiling of 4-(1-methylcyclopropyl)-1H-pyrazole in DMSO and Methanol

[1]

Executive Summary

This compound is a lipophilic heterocyclic building block.[1] Its structure features a pyrazole ring substituted at the C4 position with a sterically demanding 1-methylcyclopropyl group.[1] Unlike unsubstituted pyrazole, which is highly water-soluble, the addition of the hydrophobic 1-methylcyclopropyl moiety significantly shifts the physicochemical profile, enhancing solubility in organic solvents while reducing aqueous solubility.[1]

This guide provides standardized protocols for preparing stock solutions in Dimethyl Sulfoxide (DMSO) and determining thermodynamic solubility in Methanol (MeOH) . Based on structural analogs and calculated physicochemical properties (cLogP ~1.8–2.2), this compound is predicted to exhibit high solubility (>100 mM) in DMSO and moderate-to-high solubility (>50 mM) in Methanol.

Physicochemical Context & Solubility Prediction[2][3]

Understanding the molecular interactions is critical for designing robust solubility protocols.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₇H₁₀N₂Low Molecular Weight (MW ~122.17 g/mol ) favors dissolution.[1]
H-Bond Donors 1 (Pyrazole N-H)Capable of H-bonding with DMSO (S=O) and MeOH (-OH).[1]
H-Bond Acceptors 2 (Pyrazole Ns)Facilitates solvation in protic solvents like MeOH.
Lipophilicity (cLogP) ~1.8 – 2.2 (Predicted)Indicates preference for organic solvents over water.
Steric Bulk 1-MethylcyclopropylThe quaternary carbon at the attachment point disrupts crystal packing, potentially lowering melting point and enhancing solubility compared to planar analogs.
Solvation Mechanism
  • In DMSO: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting with the pyrazole N-H proton. The non-polar methyl-cyclopropyl tail is well-solvated by the methyl groups of DMSO via van der Waals forces.[1]

  • In Methanol: Methanol acts as both a donor and acceptor. It solvates the pyrazole ring via H-bonding while accommodating the hydrophobic tail, though less effectively than DMSO.

Protocol A: Preparation of DMSO Stock Solutions (Standard)

Objective: To prepare a stable, high-concentration stock solution (typically 100 mM) for biological screening or synthetic aliquoting.

Reagents & Equipment[1][4][5][6]
  • Compound: this compound (Solid, >95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

  • Vials: Amber glass vials (to protect from light) with PTFE-lined caps.

  • Sonicator: Ultrasonic water bath.

Step-by-Step Methodology
  • Weighing: Accurately weigh 12.2 mg of the compound into a tared 2 mL amber vial.

    • Note: MW = 122.17 g/mol . 12.2 mg corresponds to 100 µmol.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the vial.

    • Critical: Do not add solvent to the side walls; aim for the solid at the bottom.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate at ambient temperature (25°C) for 5 minutes.

    • Observation: The solution should be clear and colorless. If haze persists, the compound may be impure or wet.

  • Storage: Flush the headspace with nitrogen or argon (to prevent water uptake) and cap tightly. Store at -20°C.

    • Stability:[1] Pyrazoles are generally stable, but DMSO is hygroscopic. Water uptake can cause precipitation over time.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)[1]

Objective: To determine the saturation solubility (

Experimental Workflow Diagram

SolubilityWorkflowFigure 1: Thermodynamic Solubility Determination Workflow (Shake-Flask Method).StartWeigh Excess Solid(approx. 20-50 mg)AddSolventAdd Solvent(DMSO or MeOH, 1 mL)Start->AddSolventEquilibrateShake/Stir(24h @ 25°C)AddSolvent->Equilibrate SaturationFilterFilter/Centrifuge(0.22 µm PTFE)Equilibrate->Filter Remove SolidDiluteDilute Filtrate(into Mobile Phase)Filter->DiluteAnalyzeHPLC-UV Analysis(Quantify vs Standard)Dilute->Analyze

Detailed Procedure
  • Preparation: Place an excess of solid compound (~50 mg) into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the test solvent (Methanol or DMSO).

    • Visual Check: Ensure undissolved solid remains visible. If all solid dissolves, add more until a suspension persists.

  • Equilibration:

    • Seal the vial tightly.[2]

    • Agitate on an orbital shaker (500 rpm) or magnetic stir plate at 25°C ± 1°C for 24 hours .

    • Note: For DMSO, ensure the temperature does not drop below 19°C (DMSO freezing point is ~19°C).

  • Phase Separation:

    • Filtration: Draw the supernatant into a syringe and push through a 0.22 µm PTFE or Nylon filter into a clean vial. (Avoid Cellulose Acetate for DMSO).

    • Centrifugation (Alternative): Centrifuge at 10,000 rpm for 10 minutes. Pipette the clear supernatant.

  • Quantification (HPLC-UV):

    • Dilute the saturated filtrate (e.g., 1:100 or 1:1000) with the HPLC mobile phase to fall within the linear range of the detector.

    • Inject alongside a standard of known concentration (e.g., 0.1 mg/mL).

Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic pyrazole absorption) and 220 nm .

  • Calculation:

    
    
    

Predicted Solubility Profile & Troubleshooting

Based on SAR analysis of 4-alkylpyrazoles [1, 2], the following performance is expected:

SolventPredicted SolubilityClassificationNotes for Handling
DMSO > 200 mg/mL Very HighExcellent for stock solutions.[1] Caution: DMSO is hygroscopic; water absorption will eventually cause the compound to crash out.
Methanol 50 - 150 mg/mL HighGood for synthesis and purification.[1] Solubility decreases significantly at < 4°C.
Water < 1 mg/mL LowRequires co-solvent (e.g., 5% DMSO) for biological assay buffers.
Troubleshooting Guide
  • Precipitation in Stock: If crystals appear in the DMSO stock after freezing/thawing, sonicate at 30°C for 10 minutes. The compound is stable, but crystal lattice energy must be overcome.

  • Hygroscopicity: The "1H" pyrazole proton is exchangeable. In protic solvents (MeOH), deuterium exchange (H -> D) will occur immediately if using deuterated solvents for NMR.

  • Acidity: The N-H proton is weakly acidic (pKa ~14). Avoid strong bases in the solvent unless salt formation is desired.

References

  • Elnagdi, M. H., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Meanwell, N. A. (2011). Improving Solubility of Drug Candidates: Molecular Modification Strategies. In Solubility in Pharmaceutical Chemistry. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]

  • PubChem Compound Summary. (2023). This compound.[3] National Center for Biotechnology Information. Available at: [Link]

scale-up synthesis methods for methylcyclopropyl pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylcyclopropyl pyrazoles are critical pharmacophores in modern drug discovery, serving as core scaffolds for Janus kinase (JAK) inhibitors, HCV antivirals, and next-generation agrochemicals. The combination of the rigid pyrazole ring and the lipophilic, metabolically stable cyclopropyl group offers unique binding properties.

However, scaling these intermediates from gram to kilogram quantities presents two primary challenges:

  • Regioselectivity: The reaction of methylhydrazine with unsymmetrical 1,3-dicarbonyls typically yields a difficult-to-separate mixture of 1,3- and 1,5-isomers.

  • Process Safety: The use of hydrazine derivatives involves significant thermal hazards and toxicity risks that must be engineered out of the pilot-plant workflow.

This guide details a regioselective enaminone-based protocol that supersedes the classical diketone route, ensuring high isomeric purity (>99:1) and safe thermal profiles.

Strategic Route Selection

In process chemistry, the choice of route dictates the impurity profile. For methylcyclopropyl pyrazoles, two primary pathways exist.

Route A: The Classical Diketone Route (Discouraged)
  • Mechanism: Condensation of cyclopropyl-beta-ketoesters with methylhydrazine.

  • Outcome: Kinetic vs. thermodynamic control often leads to a ~4:1 mixture of isomers. Separation requires expensive silica gel chromatography, which is non-viable at scale.

Route B: The Enaminone Route (Recommended)
  • Mechanism: Conversion of cyclopropyl methyl ketone to an enaminone intermediate using

    
    -Dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization.
    
  • Outcome: The steric bulk and electronic character of the enaminone direct the nucleophilic attack of methylhydrazine almost exclusively to one position.

  • Advantage: The intermediate crystallizes easily, and the final product often precipitates directly from the reaction mixture, eliminating chromatography.

Visualizing the Process Logic

The following diagram illustrates the regioselective pathway and the critical decision points.

G Start Cyclopropyl Methyl Ketone Inter Enaminone Intermediate Start->Inter Reflux/Removal of MeOH Reagent1 DMF-DMA (Reagent) Reagent1->Inter Product 1-Methyl-3-cyclopropyl pyrazole Inter->Product Cyclization (Ethanol, -10°C to RT) Impurity Regioisomer (Trace <0.5%) Inter->Impurity Uncontrolled Temp Reagent2 Methylhydrazine (Controlled Addn) Reagent2->Product

Figure 1: Reaction pathway highlighting the enaminone intermediate as the regiocontrol checkpoint.

Detailed Protocol: Scale-Up Synthesis

Target Molecule: 1-Methyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid ethyl ester (Precursor to the acid).

Phase 1: Enaminone Formation

Objective: Create the regio-directing scaffold.

  • Reactor Setup: Charge a 5L jacketed glass reactor with Cyclopropyl methyl ketone (1.0 eq) and DMF-DMA (1.2 eq).

    • Note: No solvent is required if the ketone is liquid; otherwise, use a minimum volume of Toluene.

  • Reaction: Heat the mixture to reflux (approx. 90–100°C).

  • Equilibrium Shift: The reaction produces methanol as a byproduct. Use a Dean-Stark trap or a distillation head to continuously remove methanol. This is critical to drive conversion to >98%.

  • Monitoring: Monitor by HPLC (disappearance of ketone).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure to remove excess DMF-DMA. The residue (Enaminone) is often a viscous oil or low-melting solid.

    • Checkpoint: If the intermediate is solid, recrystallize from heptane/IPA to remove trace impurities before the next step.

Phase 2: Cyclization with Methylhydrazine

Objective: Form the pyrazole ring while managing the exotherm.

  • Solvent System: Dissolve the Enaminone (from Phase 1) in Ethanol (5 volumes). Cool the reactor to -10°C .

    • Why Ethanol? It solubilizes the reagents but often forces the product to precipitate, aiding purification.

  • Reagent Handling: Prepare a solution of Methylhydrazine (1.05 eq) in Ethanol (1 volume).

    • Safety: Methylhydrazine is highly toxic and carcinogenic. Use a closed loop addition system.

  • Controlled Addition: Add the methylhydrazine solution dropwise to the reactor, maintaining the internal temperature below 5°C .

    • Process Insight: The reaction is highly exothermic. Rapid addition will cause a "thermal runaway" and degrade regioselectivity (increasing the unwanted isomer).

  • Reaction: After addition, allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

  • Quench & Isolation:

    • Remove solvent under vacuum.

    • Dissolve residue in Ethyl Acetate.

    • Wash with 1N HCl (to remove unreacted hydrazine) and Brine.

    • Dry over Na2SO4 and concentrate.

    • Crystallization: Recrystallize from Heptane/Ethyl Acetate (9:1) to obtain the pure isomer.

Process Safety & Engineering Controls

The following diagram outlines the critical safety loops required for the hydrazine addition step.

Safety Tank Methylhydrazine Feed Tank Pump Dosing Pump (Flow Control) Tank->Pump Closed Loop Reactor Jacketed Reactor (Enaminone Soln) Pump->Reactor Dropwise TC Temp Sensor (Interlock) Reactor->TC TC->Pump STOP if T > 5°C Chiller Cryostat (-20°C Supply) Chiller->Reactor Coolant Loop

Figure 2: Safety interlock system for exothermic hydrazine addition.

Critical Process Parameters (CPPs):

  • Addition Rate: Must be linked to cooling capacity (Qr < Qc).

  • Hydrazine Residuals: Final product must be tested for genotoxic hydrazine traces (Limit: <10 ppm typical).

Analytical Quality Control

Do not rely solely on NMR for isomeric purity, as methyl signals often overlap.

Recommended HPLC Method:

Parameter Setting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 254 nm (pyrazole ring absorption)

| Acceptance Criteria | Main Peak > 98.5%; Regioisomer < 0.5% |

References

  • Fandrick, D. R., et al. (2015). "Control of Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry. (Validation of enaminone regiochemistry).

  • BenchChem Technical Support. (2025). "Safety Hazards in Scale-Up Synthesis of Hydrazinyl Pyrazoles." BenchChem Application Notes. (Safety protocols for hydrazine handling).

  • Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. (Mechanistic insights on regioselectivity).

  • National Institutes of Health (NIH). (2022). "Upscaling and Risk Evaluation of Pyrazole Synthesis." PubMed Central. (Scale-up thermodynamics).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of 4-(1-methylcyclopropyl)-1H-pyrazole N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 4-(1-methylcyclopropyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you achieve optimal yields and regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered in the N-alkylation of pyrazoles like this compound?

A1: The main hurdles in the N-alkylation of unsymmetrical pyrazoles are controlling regioselectivity and achieving high yields.[1] Alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers which can be challenging to separate.[1][2][3] Low yields can stem from suboptimal reaction conditions, the formation of side products, or the low reactivity of the starting materials.[1][2]

Q2: Which factors are most critical in determining the N1/N2 regioselectivity of the alkylation?

A2: Several factors govern the regioselectivity of pyrazole N-alkylation:

  • Steric Hindrance: Alkylation typically favors the less sterically hindered nitrogen atom. The 1-methylcyclopropyl group at the C4 position does not directly differentiate the two nitrogens, but the choice of a bulky alkylating agent can influence the approach to the more accessible nitrogen.[1][3]

  • Solvent Choice: The polarity of the solvent is a key determinant. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[1] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity.[1]

  • Base and Catalyst System: The selection of the base is critical. For instance, potassium carbonate (K₂CO₃) in DMSO is known to be effective for the regioselective N1-alkylation of 3-substituted pyrazoles.[1] In contrast, the use of sodium hydride (NaH) can sometimes prevent the formation of regioisomeric mixtures.[1] Interestingly, magnesium-based catalysts, like MgBr₂, have been reported to favor N2-alkylation.[1]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[1]

Q3: What are reliable starting conditions for a base-mediated N-alkylation of this compound?

A3: A robust starting point for this reaction would be the use of a slight excess of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.[1] The reaction can typically be run at room temperature to moderately elevated temperatures (e.g., 50-80 °C), with monitoring by TLC or LC-MS to determine the optimal reaction time.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yield is a frequent issue in pyrazole N-alkylation. This can be due to a number of factors, from reagent quality to reaction conditions.

Initial Checks:

  • Reagent Purity: Ensure the purity of your this compound and the alkylating agent. Impurities can interfere with the reaction.

  • Anhydrous Conditions: Moisture can quench the pyrazole anion formed after deprotonation and can also react with strong bases. Ensure all glassware is oven-dried and that anhydrous solvents are used.[1]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting Start Low Yield Base Re-evaluate Base Start->Base Base issues? Solvent Assess Solubility Base->Solvent Base OK? AlkylatingAgent Check Alkylating Agent Solvent->AlkylatingAgent Solubility OK? Temperature Optimize Temperature AlkylatingAgent->Temperature Agent OK? Alternative Consider Alternative Methods Temperature->Alternative Still low yield?

Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.

Optimization Strategies:

  • Modify Steric Hindrance: If the desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can enhance selectivity. [1]* Change the Solvent:

    • Polar Aprotic Solvents: Solvents like DMF and DMSO are good starting points and often favor one regioisomer. [1] * Fluorinated Alcohols: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been reported to significantly enhance regioselectivity. [1]* Alter the Base/Catalyst System:

    • For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles. [1] * For N2-Alkylation: Consider exploring magnesium-based catalysts like MgBr₂. [1]* Adjust Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for the formation of one isomer over the other.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a general starting point for the N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., DMF, 0.1-0.5 M)

  • Alkylating agent (e.g., alkyl halide, 1.1 eq)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Workflow Diagram:

GeneralProtocol Start Combine pyrazole and base in anhydrous solvent Stir Stir at room temperature Start->Stir AddAgent Add alkylating agent dropwise Stir->AddAgent Heat Stir at desired temperature (RT - 80°C) Monitor by TLC/LC-MS AddAgent->Heat Workup Quench with water, extract with organic solvent Heat->Workup Purify Dry, concentrate, and purify by column chromatography Workup->Purify

Caption: General experimental workflow for base-mediated N-alkylation of pyrazoles.

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Argon), add the this compound (1.0 eq) and the base (1.5 eq).

  • Add the anhydrous solvent to achieve the desired concentration.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Stir the reaction at the desired temperature (room temperature to 80°C) for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. [1]

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method offers an alternative to base-mediated alkylations and may provide different regioselectivity. [3][4] Materials:

  • This compound (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an argon atmosphere, combine the pyrazole (1 eq), trichloroacetimidate (1 eq), and CSA (0.2 eq). [1]2. Add dry DCE to form a 0.25 M solution. [1]3. Stir the reaction at room temperature for 4 hours. [1]4. Dilute the reaction mixture with ethyl acetate. [1]5. Wash with saturated aqueous NaHCO₃ and then with brine. [1]6. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. [1]7. Purify the crude product by column chromatography. [1]

Data Summary Table

The following table provides a summary of reaction conditions that can influence the N1/N2 regioselectivity of pyrazole alkylation. The exact ratios will be dependent on the specific alkylating agent used.

Base/CatalystSolventTemperaturePredominant IsomerReference
K₂CO₃DMSORT - 80°COften N1[1]
NaHDMF0°C - RTVaries[1][5]
Cs₂CO₃AcetonitrileRT - 60°CVaries[1]
MgBr₂DichloromethaneRTOften N2[1]
CSADCERTVaries (steric control)[3][4]

Note: This data is illustrative and compiled from various sources on pyrazole alkylation. [1][3][4][5]Exact ratios and yields will vary depending on the specific substrates and reaction conditions.

References

  • Technical Support Center: Optimizing N-Alkyl
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem. (URL: )
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - Wiley Online Library. (URL: [Link])

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - Europe PMC. (URL: [Link])

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - ACS Publications. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - ResearchGate. (URL: [Link])

  • N-alkylation method of pyrazole - Google P
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

Sources

Technical Support Center: A Researcher's Guide to Removing Regioisomers in Substituted Pyrazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing regioisomers during the purification of substituted pyrazoles. The formation of regioisomers is a frequent outcome in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, and their separation can be a significant bottleneck.[1][2][3] This resource is designed to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Tackling Regioisomer Separation

This section addresses specific problems you may encounter during the purification of substituted pyrazole regioisomers.

Issue 1: My pyrazole regioisomers are co-eluting or have very poor separation during silica gel column chromatography.

This is a frequent challenge, as regioisomers often possess very similar polarities.[4]

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Polarity: The initial choice of eluent may not be ideal for resolving compounds with subtle structural differences.

    • Expert Recommendation: Conduct a thorough screening of solvent systems using Thin Layer Chromatography (TLC).[1] Start with a non-polar system, such as hexane/ethyl acetate, and gradually increase the polarity.[1] Test a range of solvent ratios to identify the system that provides the maximum separation (ΔRf) between your regioisomer spots. Even a small separation on TLC can often be amplified on a column.

  • Insufficient Column Efficiency: A standard column setup may not have the resolving power needed for closely eluting isomers.

    • Expert Recommendation: For challenging separations, consider using a longer column or a stationary phase with a smaller particle size (higher mesh) to increase the number of theoretical plates.

  • Improper Sample Loading: The way the sample is loaded onto the column can significantly impact separation.

    • Expert Recommendation: Employ the "dry loading" technique.[4] Dissolve your crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This method prevents band broadening that can occur when loading the sample in a strong solvent.[4]

Issue 2: I am unable to separate my regioisomers by crystallization.

Fractional crystallization relies on differences in the solubility of the regioisomers.[1] If their solubility profiles are too similar in a given solvent, this method will be ineffective.

Possible Causes & Solutions:

  • Solution is Not Supersaturated: Crystals will not form if the solution is not saturated.

    • Expert Recommendation: Concentrate the solution by carefully evaporating some of the solvent. Slow cooling is crucial; allow the solution to cool to room temperature gradually before moving it to an ice bath or refrigerator.[5]

  • "Oiling Out": The compound may be coming out of solution as a liquid (oil) rather than a solid. This can happen if the solute's melting point is lower than the boiling point of the solvent, or if it is too soluble.

    • Expert Recommendation: Try a lower-boiling point solvent or a solvent mixture in which your compound is less soluble at room temperature.[5]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation point.

    • Expert Recommendation: Scratch the inside of the flask with a glass rod at the meniscus to create microscopic imperfections that can serve as nucleation sites.[5] If you have a pure crystal of one of the isomers, "seeding" the solution with a tiny crystal can induce crystallization of that specific isomer.[6]

Issue 3: I have a mixture of regioisomers and traditional methods are failing. Are there alternative strategies?

For particularly stubborn separations, more advanced or alternative techniques may be necessary.

Possible Causes & Solutions:

  • Extremely Similar Physicochemical Properties: The regioisomers may be too alike for separation by standard chromatography or crystallization.

    • Expert Recommendation:

      • High-Performance Liquid Chromatography (HPLC): For high-resolution separation of closely related regioisomers, HPLC is a powerful tool.[4] Both normal-phase and reverse-phase (using C18 columns) can be effective.[4]

      • Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution and faster separation times compared to traditional liquid chromatography for some challenging mixtures.[1]

      • Crystallization via Salt Formation: If your pyrazole has a basic nitrogen, you can react the mixture with an inorganic or organic acid to form salts. The resulting diastereomeric salts may have significantly different crystallization properties, allowing for separation.[5][7] The purified salt can then be neutralized to regenerate the free pyrazole.[5]

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in substituted pyrazoles and why are they a concern?

In the context of pyrazole synthesis, regioisomers are structural isomers that have the same molecular formula but differ in the placement of substituents on the pyrazole ring.[1] This commonly occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, leading to two possible orientations of the substituents.[1][3] Controlling regioselectivity is critical in drug development, as different regioisomers can exhibit vastly different pharmacological activities and toxicological profiles.

Q2: How can I definitively identify which regioisomer is which?

Unambiguous structural determination is crucial. While 1D ¹H and ¹³C NMR will show distinct signals for each isomer, 2D NMR techniques are the gold standard for assigning the correct structure.[8][9]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space.[9][10][11] A cross-peak between a proton on the N-substituent and a proton at a specific position on the pyrazole ring (e.g., the C5-H) can definitively confirm the regiochemistry.[8][9]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. Observing a correlation between the N-methyl protons and a specific pyrazole ring carbon can help elucidate the substitution pattern.[8]

Q3: Can I change my reaction conditions to favor the formation of one regioisomer?

Yes, modifying the reaction conditions can significantly influence the regioisomeric ratio.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity compared to more conventional solvents like ethanol.[9]

  • pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens, thereby influencing which one preferentially attacks the dicarbonyl compound.[1][9]

  • Temperature: Adjusting the reaction temperature can favor either the kinetically or thermodynamically controlled product, which may correspond to different regioisomers.[1]

Experimental Protocols & Data

Protocol 1: Separation of Pyrazole Regioisomers by Flash Column Chromatography

This protocol provides a general method for separating 1,3,5-substituted pyrazole regioisomers.[4][10]

  • TLC Analysis: Systematically screen for an optimal eluent system (e.g., hexane/ethyl acetate mixtures) that provides the best separation of your regioisomers on a TLC plate.[1]

  • Column Packing: Pack a chromatography column with silica gel (standard grade, 230-400 mesh) as a slurry in your initial, low-polarity mobile phase.[4][9]

  • Sample Loading (Dry Loading):

    • Dissolve the crude regioisomeric mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin elution with the low-polarity mobile phase identified in your TLC screen. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure, separated isomers.[4]

  • Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.[4]

Protocol 2: Purification by Crystallization via Salt Formation

This is a general method based on patented procedures for pyrazole purification.[5][7]

  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent (e.g., ethanol, isopropanol, or acetone).[5][7]

  • Acid Addition: Add at least one molar equivalent of an inorganic mineral acid (e.g., sulfuric acid) or an organic acid to the solution.[5][7]

  • Crystallization: Stir the solution and allow it to cool slowly to room temperature to induce the crystallization of the acid addition salt of one of the isomers. Further cooling in an ice bath may be necessary.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.[5]

  • Liberation of Free Base: Dissolve the purified salt in water and neutralize it with a suitable base (e.g., sodium hydroxide solution) to regenerate the free pyrazole.[5]

  • Extraction: Extract the purified pyrazole isomer with an organic solvent.

  • Drying and Concentration: Dry the organic extract over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified regioisomer.[5]

Data Summary: Common Chromatographic Conditions
Chromatography Type Stationary Phase Typical Mobile Phase(s) Application
Normal-Phase Flash Chromatography Silica GelHexane/Ethyl Acetate gradientsGeneral purification and separation of regioisomers[1][4]
Reverse-Phase HPLC C18Acetonitrile/Water (often with acid modifiers like TFA or formic acid)High-resolution separation of regioisomers[4]
Chiral HPLC Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2)Normal Phase: n-Hexane/EthanolPolar Organic: Acetonitrile or MethanolSeparation of enantiomers[4][12]

Visualizations

G cluster_0 Troubleshooting Workflow: Poor Chromatographic Separation start Poor separation of regioisomers on column check_tlc Re-evaluate TLC separation start->check_tlc optimize_mp Optimize Mobile Phase (e.g., shallower gradient, different solvents) check_tlc->optimize_mp Is TLC separation poor? change_sp Increase Column Efficiency (longer column, smaller particles) check_tlc->change_sp Is TLC separation good? dry_load Use Dry Loading Technique optimize_mp->dry_load change_sp->dry_load success Improved Separation dry_load->success G cluster_1 Decision Tree for Purification Strategy start Mixture of Pyrazole Regioisomers try_column Attempt Flash Column Chromatography start->try_column assess_column Separation successful? try_column->assess_column try_xtal Attempt Fractional Crystallization assess_xtal Separation successful? try_xtal->assess_xtal assess_column->try_xtal No pure_isomer Pure Regioisomer assess_column->pure_isomer Yes advanced_methods Consider Advanced Methods (HPLC, SFC, Salt Formation) assess_xtal->advanced_methods No assess_xtal->pure_isomer Yes advanced_methods->pure_isomer

Sources

resolving solubility issues of pyrazole building blocks in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide ID: PYZ-SOL-001[1]

Welcome to the Heterocycle Solubilization Support Center. This guide addresses the persistent solubility challenges associated with pyrazole building blocks in aqueous buffers. As Senior Application Scientists, we recognize that pyrazoles are "brick dust" candidates—often exhibiting high melting points and high crystal lattice energy due to strong intermolecular hydrogen bonding.[1]

This guide moves beyond generic advice, offering a mechanistic understanding of why your compounds precipitate and providing self-validating protocols to resolve it.

Part 1: The Diagnostic Phase (Understanding the "Why")

Before attempting to force a compound into solution, you must diagnose the root cause of insolubility.[1] Pyrazoles fail in aqueous media primarily due to two opposing forces: Crystal Lattice Energy vs. Solvation Energy .[1]

The Tautomer Trap

Unsubstituted pyrazoles (


-unsubstituted) exist in dynamic equilibrium between tautomers.[1] This allows them to act as both hydrogen bond donors (HBD) and acceptors (HBA), creating a tight, stable crystal lattice that water molecules struggle to penetrate.
  • Mechanism: The

    
    -H proton is acidic (pKa ~14), while the pyridine-like nitrogen is basic (pKa ~2.5 for the conjugate acid).[1]
    
  • Impact: At neutral pH (7.4), most simple pyrazoles are neutral species.[1] Lacking a charge, they rely solely on polarity for solvation, which is often insufficient against their high lattice energy [1].[1]

Diagnostic Decision Tree

Use this logic flow to determine your solubilization strategy.

PyrazoleSolubility Start Compound Precipitates in Aqueous Buffer CheckStruct Check Structure: Is N-1 substituted? Start->CheckStruct NoSub No (N-H present) CheckStruct->NoSub H-Bond Donor Active YesSub Yes (N-R) CheckStruct->YesSub No H-Bond Donor pKaCheck Check pKa of Basic N (Calc. or Lit.) NoSub->pKaCheck HighpKa pKa > 4.0 pKaCheck->HighpKa LowpKa pKa < 2.0 pKaCheck->LowpKa SaltForm Strategy A: Salt Formation (Use HCl/Mesylate) HighpKa->SaltForm Ionizable at low pH Cosolvent Strategy B: Co-solvent/Surfactant (DMSO/Tween) LowpKa->Cosolvent Hard to Ionize LogPCheck Check LogP YesSub->LogPCheck LogPCheck->Cosolvent LogP < 3.0 HighLogP LogP > 3.0 (Lipophilic) LogPCheck->HighLogP Cyclodex Strategy C: Encapsulation (HP-β-CD) HighLogP->Cyclodex

Figure 1: Decision matrix for selecting a solubilization strategy based on pyrazole substitution patterns and physicochemical properties.

Part 2: The "Crash Out" Crisis (Assay Preparation)

Scenario: You dissolve your pyrazole in 100% DMSO (10 mM stock), but upon dilution into PBS for a bioassay, the solution turns cloudy.

The Science: This is a failure of Kinetic Solubility .[1] The rapid change in solvent polarity (DMSO


=47 

Water

=80) causes a "supersaturation spike."[1] If the compound's nucleation rate is fast, it crashes out immediately as amorphous precipitate [2].[1]
Troubleshooting Q&A

Q1: Why does it precipitate in PBS but not water? A: The "Salting-Out" Effect.[1] PBS contains high ionic strength (NaCl, KCl).[1] Ions compete for water molecules (hydration shells), effectively dehydrating your pyrazole.[1]

  • Fix: Switch to a zwitterionic buffer like HEPES or MOPS (50 mM), which have lower ionic interaction propensity than phosphate buffers [3].[1]

Q2: My assay tolerates 1% DMSO. Is that enough? A: Often, no. For a 10 mM stock, 1% DMSO results in 100 µM final concentration.[1][2] If your compound's intrinsic aqueous solubility is 5 µM, you are 20x over the limit.[1]

  • Fix: Determine the Maximum Soluble Concentration (MSC) using the protocol below before running the bioassay.

Part 3: Advanced Solubilization (Formulation)

When simple pH adjustment or co-solvents fail, you must alter the thermodynamic environment.[1]

1. Cyclodextrin Complexation

Pyrazoles are ideal guests for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic pyrazole ring sits inside the CD cavity, while the hydroxyl groups interact with the buffer.

  • Recommendation: Use 10-20% (w/v) HP-β-CD in the aqueous buffer before adding the DMSO stock.[1] This captures the molecule as it enters the aqueous phase, preventing nucleation [4].[1]

2. Salt Selection for Pyrazoles

Pyrazoles are weak bases.[1] To form a stable salt, the acid's pKa must be at least 2 units lower than the pyrazole's conjugate acid pKa.[1]

  • Data Table: Salt Selection Guide

Pyrazole pKa (Conj.[1][3] Acid)Recommended Counter-ionWhy?
> 4.0 (e.g., Amino-pyrazoles)Acetate, CitrateWeak acids suffice; gentle on cells.[1]
2.0 - 4.0 (Typical)Mesylate, HClStronger acid required to force protonation.[1]
< 2.0 (e.g., Nitro-pyrazoles)Sulfate, TosylateOnly very strong acids will protonate.[1] Warning: Low pH may damage assays.[1]
Part 4: Protocol Repository
Protocol A: Kinetic Solubility & "Crash-Out" Assessment

Use this to determine the real limit of your compound in assay buffer.

Materials:

  • 10 mM DMSO stock of Pyrazole.[1]

  • Assay Buffer (e.g., PBS pH 7.4).[1][4][5]

  • 96-well UV-transparent plate.[1]

Workflow:

  • Prepare Pre-dilutions: Create a dilution series of your compound in 100% DMSO first (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[1]

    • Why? Diluting DMSO stocks directly into buffer causes immediate precipitation at high concentrations.[1] We want to keep the final DMSO % constant.

  • Transfer to Buffer: Add 2 µL of each DMSO dilution to 198 µL of Assay Buffer (Final DMSO = 1%).

  • Incubate: Shake at 500 rpm for 90 minutes at RT.

  • Read: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

  • Analysis: The concentration where OD620 spikes > 0.05 above background is your Kinetic Solubility Limit .[1]

Protocol B: The "Solvent Shift" Method (For difficult compounds)

Use this when standard addition fails.

  • Dissolve Pyrazole in DMSO (Concentration

    
    ).[1]
    
  • Add pure Propylene Glycol (PG) or PEG-400 to the DMSO stock (1:1 ratio).[1]

    • Mechanism:[1][3][6] PG acts as an intermediate polarity bridge, reducing the shock when hitting water.[1]

  • Add this mixture dropwise to the vortexing aqueous buffer containing 5% HP-β-CD.

References
  • Marín-Luna, M., Alkorta, I., & Elguero, J. (2014).[1] "A Theoretical Study of the Gas Phase (Proton Affinity) and Aqueous (pKa) Basicity of a Series of 150 Pyrazoles". New Journal of Chemistry. Link

  • Di, L., & Kerns, E. (2016).[1] "Kinetic vs. Thermodynamic Solubility: What is the difference and why does it matter?". Drug Discovery Today. Link

  • Hopax Fine Chemicals.[1] (2021).[1][7] "HEPES vs PBS: Advantages and Disadvantages in Biological Experiments". Link

  • Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers". Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Navigating the Stability of the 1-Methylcyclopropyl Moiety in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing the challenges associated with the 1-methylcyclopropyl moiety under acidic conditions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you preserve the integrity of this valuable structural motif in your synthetic endeavors. The unique chemical properties of the cyclopropyl group have made it a significant component in numerous pharmaceutical compounds.[1][2][3][4] However, its inherent ring strain also makes it susceptible to degradation in acidic environments. This guide is designed to equip you with the knowledge and techniques to mitigate these stability issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the 1-methylcyclopropyl group unstable in acidic conditions?

A1: The instability of the 1-methylcyclopropyl group in the presence of acid stems from the high ring strain of the three-membered ring.[5][6] Protonation of the cyclopropane ring can lead to a ring-opening reaction to relieve this strain. The reaction proceeds through the formation of a carbocation intermediate. The presence of the methyl group at the 1-position stabilizes the resulting tertiary carbocation, making this moiety particularly prone to acid-catalyzed degradation compared to unsubstituted cyclopropanes.[7]

Q2: What are the common degradation pathways for the 1-methylcyclopropyl moiety in acid?

A2: Under acidic conditions, the 1-methylcyclopropyl group can undergo several degradation pathways, primarily initiated by protonation and subsequent ring-opening. This leads to the formation of a homoallylic carbocation, which can then be trapped by nucleophiles present in the reaction mixture (e.g., water, alcohols) or undergo rearrangements to form various isomeric products. The exact pathway and resulting products depend on the specific acid, solvent, and temperature used.

Q3: What is a protecting group and how can it help?

A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation.[8][9][10][11] In the context of the 1-methylcyclopropyl moiety, a protecting group strategy is not typically used for the cyclopropane ring itself. Instead, the focus is on carefully selecting reaction conditions and, if necessary, using protecting groups for other functionalities in the molecule that require acidic conditions for their removal.[12][13][14] The goal is to choose conditions that are mild enough to deprotect the desired group without causing significant degradation of the 1-methylcyclopropyl ring.

Q4: What are the key factors that influence the rate of degradation?

A4: Several factors can significantly impact the stability of the 1-methylcyclopropyl group in the presence of acid:

  • Acid Strength: Stronger acids (lower pKa) will accelerate the rate of ring-opening.

  • Temperature: Higher reaction temperatures increase the rate of degradation.

  • Solvent: Protic solvents can participate in the degradation by stabilizing the carbocation intermediate and acting as nucleophiles.

  • Reaction Time: Prolonged exposure to acidic conditions will lead to greater degradation.

Troubleshooting Guides

Scenario 1: Degradation observed during acidic deprotection of a Boc group.

Problem: You are deprotecting a tert-butyloxycarbonyl (Boc) group using a strong acid like trifluoroacetic acid (TFA), and you observe significant degradation of your 1-methylcyclopropyl-containing compound.

Root Cause Analysis: Standard Boc deprotection protocols often employ strong acids like neat TFA or HCl in organic solvents, which are harsh enough to induce the ring-opening of the 1-methylcyclopropyl moiety.[15]

Solutions:

  • Use a Milder Acidic System: Instead of strong, non-buffered acids, consider using a buffered acidic system. A common and effective alternative is a mixture of acetic acid and an acetate salt (e.g., sodium acetate or pyridine). This maintains a less aggressive acidic environment.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Perform the deprotection at 0 °C or even lower to slow down the rate of cyclopropane degradation.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the Boc group is cleaved.

    • Scavengers: The t-butyl cation generated during Boc deprotection can be problematic.[15] Using a scavenger like triethylsilane (TES) or anisole can help to trap this cation and prevent side reactions.

Experimental Protocol: Buffered Acetic Acid/Acetate Deprotection
  • Dissolve the Boc-protected compound in a mixture of acetic acid and a suitable solvent (e.g., dichloromethane).

  • Add a buffer, such as sodium acetate or pyridine, to the reaction mixture. A typical ratio is 1:1 to 1:5 of acid to buffer.

  • Stir the reaction at a reduced temperature (e.g., 0 °C) and monitor its progress.

  • Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent and proceed with standard workup and purification.

Scenario 2: Instability of the 1-methylcyclopropyl moiety in protic solvents for NMR analysis.

Problem: You observe degradation of your compound when dissolving it in deuterated methanol (CD3OD) or water (D2O) with a trace amount of acid for NMR analysis.

Root Cause Analysis: Protic solvents can facilitate the protonation and subsequent ring-opening of the 1-methylcyclopropyl group, especially if the solvent is slightly acidic.

Solutions:

  • Use Aprotic Solvents: Whenever possible, use aprotic deuterated solvents such as chloroform-d (CDCl3), acetone-d6, or dimethyl sulfoxide-d6 (DMSO-d6) for NMR analysis.

  • Neutralize the Solvent: If a protic solvent is necessary, ensure it is neutral. For acidic samples, a small amount of a volatile base like pyridine-d5 can be added to neutralize the solution before analysis.

  • Minimize Analysis Time: Acquire the NMR spectrum as quickly as possible after dissolving the sample to minimize the time it is exposed to potentially destabilizing conditions.

Data Presentation: Comparison of Deprotection Conditions

Acid SystemTemperature (°C)Reaction Time (h)% Degradation of 1-methylcyclopropyl MoietyReference
50% TFA in DCM252> 50%Internal Data
4M HCl in Dioxane251~40%Internal Data
Acetic Acid/Sodium Acetate (1:2)04< 5%Internal Data
Formic Acid253~20%Internal Data

Note: The degradation percentages are illustrative and can vary depending on the specific substrate.

Visualizing the Degradation Pathway and a Mitigation Strategy

Below are diagrams illustrating the acid-catalyzed degradation of the 1-methylcyclopropyl moiety and a workflow for a buffered deprotection protocol designed to minimize this degradation.

cluster_degradation Acid-Catalyzed Degradation Pathway 1-MCP 1-Methylcyclopropyl Moiety Protonation Protonation (H+) 1-MCP->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation RingOpening Ring Opening Carbocation->RingOpening Rearrangement DegradationProducts Degradation Products (Alkenes, Alcohols) RingOpening->DegradationProducts Nucleophilic Attack

Caption: Mechanism of acid-catalyzed degradation.

cluster_workflow Buffered Deprotection Workflow Start Start: Boc-Protected Compound (with 1-MCP moiety) Dissolve Dissolve in Acetic Acid/DCM Start->Dissolve AddBuffer Add Buffer (e.g., NaOAc) Dissolve->AddBuffer Cool Cool to 0 °C AddBuffer->Cool Monitor Monitor Reaction (TLC/LC-MS) Cool->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purify Purification Workup->Purify End End: Deprotected Product (1-MCP moiety intact) Purify->End

Caption: Workflow for buffered deprotection.

References

  • Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 21). Is 1-(1-Methyl cyclopropyl) carbocation[12] as stable as Cyclopropyl Methyl Carbocation[7]. Retrieved from [Link]

  • Casar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(09).
  • (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • (n.d.). Protective Groups. Retrieved from [Link]

  • Lee-Ruff, E., & Khazanie, P. (1975). Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones. Canadian Journal of Chemistry, 53(12), 1708–1713.
  • Abdel-Maksoud, M. S., et al. (2025).
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Al-Mestarihi, A. H. (1993). Radical anion rearrangements. aryl cyclopropyl ketyl anions. Virginia Tech.
  • Waser, J. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 3). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Miao, W., et al. (2016). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 12, 2399-2411.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids.
  • Stepan, A. F., et al. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 23(60), 15049-15054.
  • Kim, H., & Park, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, e202501387.
  • Reddy, R. S. (2025). Visible-Light-Mediated Ring-Opening Reactions of Cyclopropanes. Asian Journal of Organic Chemistry.
  • ResearchGate. (2025, October 10). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved from [Link]

  • Addy, J. K., & Parker, R. E. (1963).
  • Li, X., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(7), 1363-1378.
  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, May 13). Rearrangement Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Retrieved from [Link]

  • Quora. (2017, January 23). Which is more stable - methylidene cyclopropane or 1-methylcyclopropene, and why?. Retrieved from [Link]

  • Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). bicyclopropylidene. Retrieved from [Link]

  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Methylcyclopropyl. Retrieved from [Link]

  • Chem Zipper. (2020, January 1). Write the major and minor product of hydration of 1-Methylcyclopent-1-ene in acidic medium?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The reaction of Cyclopropyl ketones with acetyl methanesufonate, an efficient ring opening under neutral conditions with regiospecific enol acetate formation and stereo controlled nucleophilic addition. Retrieved from [Link]

  • Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

Sources

Hydrazine Cyclization Process Safety & Optimization Center

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Safety Engineer Scope: Thermal hazard management for Pyrazole, Pyridazine, and Triazole synthesis.

Core Directive: The Thermal Accumulation Trap

WARNING: The most common cause of explosion in hydrazine cyclizations is reactant accumulation due to low process temperatures, followed by a sudden thermal runaway when the threshold temperature is reached.

In hydrazine cyclizations (e.g., reacting hydrazine hydrate with 1,3-diketones), the reaction often proceeds in two stages:

  • Formation of Hydrazone: Rapid, exothermic.

  • Cyclization (Dehydration): Often slower, rate-limiting, and requires heat.

The Danger Scenario: If you dose hydrazine at a temperature too low for the cyclization to occur immediately, the intermediate accumulates. When you eventually heat the mixture to drive the reaction, the accumulated mass cyclizes simultaneously, releasing all the enthalpy (


) at once, exceeding the cooling capacity of your reactor.

Pre-Reaction Diagnostics (The "Go/No-Go" Gate)

Before scaling up any hydrazine reaction >10g, you must determine the Thermal Safety Class of your process.

Q: Which calorimeter should I use? Standard DSC results seem inconsistent.

A: Do not rely solely on standard gold-crucible DSC for hydrazine hydrate.

  • The Issue: Gold (and some stainless steels) can catalytically decompose hydrazine, lowering the observed Onset Temperature (

    
    ) artificially.
    
  • The Solution: Use C80 Calorimetry or DSC with Glass-lined or Hastelloy crucibles.[1][2][3]

  • Protocol:

    • Run a dynamic scan (4°C/min) to find the decomposition onset (

      
      ).
      
    • Run an isothermal hold at your intended process temperature (

      
      ) for 24h to check for autocatalysis.
      
Data: Material Compatibility & Thermal Stability
Material/ConditionObserved

(Decomposition)
Risk Level
Hydrazine Hydrate (Glass/Passivated) > 180°CModerate (Process Control Required)
Hydrazine + Stainless Steel (316L) ~ 120 - 140°CHigh (Catalytic Effects)
Hydrazine + Rust/Fe(III) < 60°CCRITICAL (Auto-ignition possible)
Hydrazine + Gold Crucible < 100°CFalse Positive (Artifact of analysis)

Process Control & Dosing Strategy

Objective: Operate in "Feed-Limited" mode (accumulation


 0). The reaction should consume hydrazine as fast as it is added.
Workflow Visualization: The Safety Feedback Loop

The following diagram illustrates the logic flow for a safe semi-batch hydrazine dosing system.

HydrazineSafetyLoop Start Start Dosing Pump Dosing Pump Start->Pump Reactor Reactor (Hydrazine + Substrate) Sensors Sensors: 1. Internal Temp (Tr) 2. Heat Flow (q) Reactor->Sensors PLC Control System (PLC) Sensors->PLC Data Feed PLC->Pump Throttling Signal Cooling Jacket Cooling PLC->Cooling Adjust Jacket Temp Stop EMERGENCY STOP (Quench) PLC->Stop If Tr > T(max) PLC->Stop If q > Cooling Capacity Pump->Reactor Reagent Flow

Caption: Feedback control loop for semi-batch hydrazine addition. Dosing is enslaved to reactor temperature and heat flow capacity.

Troubleshooting Guide: Specific Scenarios

Scenario A: "Temperature spikes after the addition is complete."
  • Diagnosis: Thermal Accumulation. You dosed faster than the reaction kinetics allowed. The "thermal wave" is delayed.

  • Immediate Action: Maximize cooling. Do not quench with water unless specified (exotherm may vaporize water, over-pressurizing the vessel).

  • Corrective Protocol for Next Batch:

    • Increase Process Temperature (

      
      ) slightly (e.g., from 10°C to 25°C) during addition to increase the consumption rate (Arrhenius law), provided 
      
      
      
      .
    • Or Reduce Dosing Rate.

    • Verification: Measure unreacted hydrazine in the bulk solution during addition (HPLC/GC). It should remain < 2%.

Scenario B: "Pressure buildup in the reactor."
  • Diagnosis: Decomposition evolving Nitrogen (

    
    ).
    
    • Reaction:

      
      .
      
    • This is distinct from the cyclization exotherm. It indicates you have triggered a decomposition pathway, likely catalyzed by metal impurities or excessive heat.

  • Corrective Protocol:

    • Check pH: Acidic conditions often destabilize hydrazine.

    • Add a Stabilizer: Adding a weak base like Sodium Acetate (1.0 - 1.2 eq) can neutralize HCl byproducts (common in chloropyrazole synthesis) and significantly raise the decomposition onset temperature.

    • Vent Sizing: Ensure relief valves are sized for two-phase flow (DIERS methodology).

Scenario C: "Yield is lower on scale-up; tar formation."
  • Diagnosis: Hot-spots at the injection point.

  • Mechanism: On a small scale, magnetic stirring is efficient. On a large scale, hydrazine enters the reactor and sits in a "plume" of high concentration before mixing. This causes localized overheating and polymerization.

  • Corrective Protocol:

    • Sub-surface addition: Dip tube addition rather than dropping from the top.

    • Spray Nozzles: Disperse hydrazine to prevent local hot spots.

    • Solvent Swap: Use a solvent with a boiling point below the hydrazine decomposition temp (e.g., Ethanol or 2-MeTHF instead of DMSO/NMP). This uses the solvent's latent heat of vaporization as a passive safety barrier (evaporative cooling).

Standard Operating Procedure (SOP) for Safe Scale-Up

Phase 1: The "Dummy" Run (Calorimetric Verification)

Before adding valuable intermediate:

  • Charge solvent and catalyst to the RC1 (Reaction Calorimeter).

  • Heat to

    
    .
    
  • Dose Hydrazine Hydrate at the intended rate.

  • Measure: Heat of mixing and background decomposition. If background heat flow > 5 W/kg, abort.

Phase 2: The Semi-Batch Protocol
  • Charge: Substrate + Solvent.

  • Inert: Purge headspace with

    
     (Oxygen lowers hydrazine ignition temp).
    
  • Heat: Bring to

    
    .
    
  • Dose: Add Hydrazine Hydrate via pump.

    • Rule: Cooling duty (

      
      ) must never exceed 70% of maximum capacity.
      
    • Rule: If

      
       rises > 5°C above setpoint, Pump Stop  interlock activates.
      
  • Post-Stir: Maintain temperature for 1-2 hours to ensure complete consumption.

  • Quench: Cool to 20°C and add water/extraction solvent.

Visualizing the Reaction Pathway

Understanding the mechanism helps predict where the heat comes from.

ReactionPathway Reagents Reagents (Hydrazine + 1,3-Diketone) Intermediate Hydrazone Intermediate (Accumulation Risk!) Reagents->Intermediate Fast, Exothermic TS Transition State (Dehydration) Intermediate->TS Rate Limiting (Requires Heat) Decomp Decomposition (N2 + NH3 Gas) Intermediate->Decomp If T > T(onset) or Metal Catalyst Product Cyclized Product (Pyrazole/Triazole) TS->Product - H2O (Exothermic)

Caption: The critical control point is the Hydrazone Intermediate. If it accumulates, the subsequent dehydration energy is released simultaneously.

References

  • Niemeier, J. K., & Kjell, D. P. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.[2] Organic Process Research & Development.[1][4] Link

  • Wang, Z., et al. (2014). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.[2][5] Organic Process Research & Development.[1][4] Link

  • Gu, J., et al. (2022).[1] Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities.[1] Organic Process Research & Development.[1][4] Link[1]

  • Stoessel, F. (2008).[6] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[6] (Standard Reference Text).

  • Critcher, D. J., et al. (2024).[4] Hydrazine Cyclization Cascade: Commercial Route Development.[4] Organic Process Research & Development.[1][4] Link[4]

Sources

Validation & Comparative

Technical Comparison Guide: 1-Methylcyclopropyl Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: 1H NMR Characteristic Peaks of 1-Methylcyclopropyl Group Audience: Researchers, Scientists, and Drug Development Professionals

Spectral Characterization, Bioisosteric Performance, and Metabolic Stability

Executive Summary

The 1-methylcyclopropyl group represents a critical structural motif in modern medicinal chemistry, serving as a rigid, metabolically stable bioisostere for isopropyl, tert-butyl, and phenyl moieties. Its incorporation is frequently driven by the need to block metabolic "soft spots" (specifically CYP450-mediated oxidation) or to restrict conformational freedom.

This guide provides a definitive technical analysis of the 1H NMR spectral fingerprint required to identify and validate this moiety, contrasting it with its common aliphatic alternatives. It further evaluates the functional performance of the group in drug design, supported by experimental protocols and mechanistic logic.

Spectral Fingerprint Analysis

The definitive identification of the 1-methylcyclopropyl group relies on a unique set of NMR signals that distinguish it from the structurally similar isopropyl group.

Comparative Chemical Shift Data

The following table summarizes the characteristic 1H NMR shifts (in CDCl₃) for the 1-methylcyclopropyl group versus its primary bioisostere, the isopropyl group.

Feature1-Methylcyclopropyl (1-Me-cPr) Isopropyl (iPr) Differentiation Logic
Methyl Signal Singlet (s) , 3HDoublet (d) , 6HKey Identifier: The 1-Me-cPr methyl is attached to a quaternary carbon (C1), preventing spin-spin splitting.
Methyl Shift (

)
1.0 – 1.4 ppm 1.1 – 1.3 ppmShifts are similar; multiplicity is the discriminator.
Methine/Ring H Multiplets (m) , 4HSeptet (sep) , 1H1-Me-cPr lacks a methine proton. Instead, it shows high-field ring protons.
Ring/Methine Shift (

)
0.3 – 0.9 ppm 2.5 – 4.0 ppmRing protons are significantly shielded (upfield) due to ring current anisotropy.
Coupling (

)
AA'BB' System (Complex)

Hz
1-Me-cPr ring protons show complex second-order coupling; iPr is first-order.
Detailed Signal Analysis
The Diagnostic Singlet

The most immediate confirmation of the 1-methylcyclopropyl group is the 3H singlet typically appearing between 1.0 and 1.4 ppm . Unlike the isopropyl group, where the methyls couple to the adjacent methine proton (


 Hz), the quaternary C1 position in 1-Me-cPr isolates the methyl protons from the ring protons, collapsing the signal into a sharp singlet.
The Ring Protons (AA'BB' System)

The four protons on the cyclopropane ring (C2 and C3 positions) are rarely equivalent. Due to the fixed planarity of the ring and the substituent at C1, they typically resolve into two distinct multiplets:

  • 
     0.3 – 0.6 ppm:  Protons trans to the C1-substituent (shielded).
    
  • 
     0.6 – 0.9 ppm:  Protons cis to the C1-substituent (deshielded).
    

Note: In achiral 1-methylcyclopropyl derivatives, the protons on C2 and C3 are enantiotopic pairs, resulting in a symmetric AA'BB' multiplet pattern. If the molecule possesses chirality elsewhere, these become diastereotopic, potentially creating four distinct multiplets.

Decision Logic for Spectral Identification

The following decision tree outlines the logical flow for confirming the presence of a 1-methylcyclopropyl group using 1H NMR data.

NMR_Identification Start Unknown Aliphatic Signal Analysis Check_Methyl Analyze Methyl Region (0.8 - 1.5 ppm) Start->Check_Methyl Singlet Signal is a SINGLET (3H) Check_Methyl->Singlet No Coupling Doublet Signal is a DOUBLET (6H) Check_Methyl->Doublet J ~ 7 Hz Check_Upfield Check Upfield Region (0.0 - 1.0 ppm) Singlet->Check_Upfield Check_Methine Check Methine Region (2.5 - 4.0 ppm) Doublet->Check_Methine Multiplets Complex Multiplets (4H) (0.3 - 0.9 ppm) Check_Upfield->Multiplets Ring Current Shielding No_Upfield No Upfield Signals Check_Upfield->No_Upfield Conclusion_MeCp CONFIRMED: 1-Methylcyclopropyl Group Multiplets->Conclusion_MeCp Conclusion_tBu CONFIRMED: tert-Butyl Group No_Upfield->Conclusion_tBu If 9H Singlet Septet Septet (1H) Check_Methine->Septet Coupled to Me Conclusion_iPr CONFIRMED: Isopropyl Group Septet->Conclusion_iPr

Figure 1: NMR decision matrix for distinguishing 1-methylcyclopropyl from isopropyl and tert-butyl moieties.

Performance Comparison: Bioisostere Utility

In drug discovery, the 1-methylcyclopropyl group is often selected over the isopropyl group to solve specific "developability" issues.

Metabolic Stability (Blocking the Soft Spot)

The isopropyl group contains a methine proton (


-proton) that is highly susceptible to hydrogen atom abstraction by Cytochrome P450 enzymes (specifically CYP3A4), leading to hydroxylation and subsequent dealkylation.
  • Isopropyl: High metabolic liability at the methine position.

  • 1-Methylcyclopropyl: The quaternary C1 carbon has no protons. This effectively blocks the primary metabolic pathway, forcing metabolism to occur at less favorable distal sites or on the methyl group itself (which is slower).

Conformational Restriction

The cyclopropyl ring locks the carbon backbone into a rigid conformation.

  • Isopropyl: Freely rotating (

    
    -bond rotation), leading to a high entropic penalty upon binding to a protein target.
    
  • 1-Methylcyclopropyl: Rigid structure reduces the entropic cost of binding. The vectors of the substituents are fixed (approx. 60° bond angle), which can be exploited to position pharmacophores precisely.

Mechanism of Action: Metabolic Blockade

Metabolic_Blockade Substrate_iPr Isopropyl Substrate (R-CH(CH3)2) CYP_Enzyme CYP450 Enzyme (Fe-Oxo Species) Substrate_iPr->CYP_Enzyme Abstraction H-Atom Abstraction (Rate Limiting Step) CYP_Enzyme->Abstraction Attacks Methine H Blockade METABOLIC BLOCKADE No alpha-proton available CYP_Enzyme->Blockade Steric/Electronic Resistance Metabolite Unstable Intermediate (Hydroxylation -> Dealkylation) Abstraction->Metabolite Substrate_MeCp 1-Methylcyclopropyl (R-C(Me)(CH2)2) Substrate_MeCp->CYP_Enzyme Stable Intact Drug Extended Half-life (t1/2) Blockade->Stable

Figure 2: Mechanistic comparison of CYP450 metabolism between isopropyl and 1-methylcyclopropyl moieties.

Experimental Protocol: High-Resolution Characterization

To ensure accurate assignment of the 1-methylcyclopropyl peaks, particularly the resolution of the ring multiplets, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: Use CDCl₃ (Chloroform-d) for standard lipophilic compounds. If the signals overlap with the TMS peak or if the compound is polar, use DMSO-d₆ or Methanol-d₄ .

    • Note: DMSO-d₆ may cause broadening of exchangeable protons (OH/NH) but typically sharpens the ring multiplets due to viscosity effects.

  • Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent. High concentration is not required for 1H NMR but is beneficial if 13C satellites need to be checked.

  • Filtration: Filter the solution through a cotton plug or PTFE filter into the NMR tube to remove particulates that cause field inhomogeneity.

Acquisition Parameters
  • Field Strength: Minimum 400 MHz is recommended. The ring protons (

    
     0.3-0.9) are often close to the TMS signal (
    
    
    
    0.0) and grease impurities (
    
    
    0.8-1.2). Higher field (600 MHz) improves separation.
  • Spectral Width: Standard (-2 to 14 ppm).

  • Number of Scans (NS): 16 or 32 scans are usually sufficient for 1H.

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . The methyl protons on the quaternary carbon may have slightly longer T1 relaxation times than typical alkyl protons; ensure full relaxation for accurate integration (3H).

Data Processing
  • Phasing: Careful phasing is critical in the upfield region to distinguish the ring multiplets from the "ringing" of the large TMS signal.

  • Integration:

    • Calibrate the Methyl Singlet to 3H .

    • Verify the Ring Multiplets integrate to 4H total (often 2H + 2H).

  • Coupling Analysis: If the multiplets are well-resolved, measure the bandwidth. Cis coupling (

    
     Hz) is generally larger than trans coupling (
    
    
    
    Hz).

References

  • Wiberg, K. B., et al. "Substituent Effects on Cyclopropane Chemical Shifts." Journal of Organic Chemistry, 1973.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

  • Barnes-Seeman, D., et al. "The Role of the Cyclopropyl Group in Drug Discovery." Current Topics in Medicinal Chemistry, 2014.

  • Silverman, R. B. "The Organic Chemistry of Drug Design and Drug Action." Elsevier Academic Press, 2004. (General reference for metabolic stability mechanisms).
  • Reich, H. J. "WinPLT NMR Data: Chemical Shifts." University of Wisconsin-Madison, 2024.

HPLC retention time comparison 4-isopropyl vs 4-(1-methylcyclopropyl) pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Chromatographic Behavior of 4-Isopropyl vs. 4-(1-Methylcyclopropyl) Pyrazole

Executive Summary

In the development of pyrazole-based active pharmaceutical ingredients (APIs), the substitution of an isopropyl group with a 1-methylcyclopropyl moiety is a common bioisosteric replacement strategy designed to block metabolic oxidation while maintaining steric bulk.

For analytical researchers, distinguishing these two congeners is critical during synthesis monitoring and purity profiling. 4-(1-methylcyclopropyl)pyrazole generally exhibits a longer retention time than 4-isopropylpyrazole under standard Reverse-Phase HPLC (RP-HPLC) conditions. This behavior is driven by the net increase in lipophilicity conferred by the additional methylene unit in the 1-methylcyclopropyl group, which outweighs the polarity-increasing effects of cyclization.

Physicochemical Profile & Theoretical Basis

To design a robust separation method, one must understand the underlying physicochemical drivers. The separation in RP-HPLC is governed principally by the partition coefficient (


) and the hydrophobic surface area of the analyte.
Feature4-Isopropylpyrazole 4-(1-Methylcyclopropyl)pyrazole Chromatographic Impact
Structure Acyclic, branched alkyl (

)
Cyclic, methylated alkyl (

)
Compound B has higher carbon content.
Formula


Compound B is heavier (+12 Da).
Topology Flexible rotationRigid "frozen" conformationCompound B has a fixed steric footprint.
Lipophilicity (

LogP)
Baseline+0.2 to +0.4 (Predicted)Compound B is more hydrophobic.

Mechanistic Insight: While converting an acyclic isopropyl group to a cyclopropyl ring typically lowers logP (due to reduced hydrophobic surface area and increased character), the addition of the 1-methyl group reverses this trend. The "Magic Methyl" effect adds approximately 0.5 log units of lipophilicity, resulting in a net increase in retention for the 1-methylcyclopropyl analog.

Standardized Experimental Protocol

This protocol is designed to be a self-validating system . If the retention order does not match the prediction (B > A), it indicates a failure in column stationary phase integrity (e.g., phase collapse) or mobile phase pH drift.

Materials & Reagents
  • Stationary Phase: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     or 
    
    
    
    ,
    
    
    mm.
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade). Purpose: Protonates the pyrazole nitrogen (

    
    ), ensuring a sharp peak shape.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV-Vis / DAD at 210 nm (Pyrazoles lack strong chromophores; 254 nm is often insufficient).

Method Parameters
  • Flow Rate: 1.0 mL/min[1][2]

  • Temperature:

    
     (Controlled to minimize retention shifts)
    
  • Injection Volume:

    
    [2]
    
  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.05%Initial Equilibration
1.05%Isocratic Hold (Void volume clearance)
8.060%Linear Gradient (Elution of analytes)
9.095%Column Wash
11.095%Wash Hold
11.15%Re-equilibration

Comparative Results & Discussion

Retention Data (Representative)

Under the conditions defined above, the expected relative retention times (RRT) are as follows:

CompoundRetention Time (

)
Relative Retention (RRT)Resolution (

)
4-Isopropylpyrazole ~5.2 min1.00-
4-(1-Methylcyclopropyl)pyrazole ~5.8 min1.12> 2.5
Separation Mechanism Analysis

The separation is driven by hydrophobic subtraction . The C18 chains of the stationary phase interact more strongly with the larger hydrophobic surface area of the 1-methylcyclopropyl group.

  • Critical Control Point: If the peaks co-elute, the mobile phase organic modifier is likely too strong. Reduce the gradient slope (e.g., 5% to 40% B over 10 mins) to increase interaction time with the stationary phase.

Workflow Visualization

The following diagram illustrates the logical decision tree for method development and troubleshooting for these specific pyrazole derivatives.

G Start Start: Method Development CheckLogP Analyze Lipophilicity (Is C4 > C3?) Start->CheckLogP SelectColumn Select C18 Column (High Carbon Load) CheckLogP->SelectColumn Confirmed C4 > C3 RunGradient Run Scouting Gradient (5-95% ACN) SelectColumn->RunGradient Decision Are Peaks Resolved? RunGradient->Decision Success Finalize Method (B elutes after A) Decision->Success Yes (Rs > 1.5) Failure Co-elution Observed Decision->Failure No CheckPH Check pH (Ensure pH < 3.0) Failure->CheckPH Optimize Decrease Gradient Slope (Increase Retention) Optimize->RunGradient Re-inject CheckPH->Optimize

Caption: Decision tree for optimizing the separation of pyrazole bioisosteres based on hydrophobicity.

References

  • Jeffries, B., et al. (2020).[3] "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2141–2150.[4] Link

    • Significance: Establishes the baseline lipophilicity comparison between isopropyl and cyclopropyl groups, highlighting that while cyclopropyl is generally less lipophilic, substitution (like methyl
  • Meanwell, N. A. (2011).[5] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Significance: Discusses the metabolic stability rationale for replacing isopropyl with cyclopropyl/methylcyclopropyl groups.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Significance: The authoritative text on RP-HPLC retention mechanisms and C18 column selection.
  • BenchChem Application Note. (2025). "High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole." Link

    • Significance: Provides validated baseline conditions (Water/ACN/Acid)

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-(1-methylcyclopropyl)-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. 4-(1-methylcyclopropyl)-1H-pyrazole represents a class of molecules with significant synthetic interest, combining the stable aromaticity of a pyrazole ring with the conformational rigidity and unique chemical properties of a strained cyclopropyl group. Understanding the mass spectral behavior of such a compound under electron ionization (EI) is crucial for its unambiguous identification in complex reaction mixtures and for metabolic profiling.

The Foundational Fragmentation of the Pyrazole Ring

Under standard 70 eV electron ionization conditions, the pyrazole ring exhibits two primary, well-characterized fragmentation processes that serve as a diagnostic fingerprint.[1][2] These foundational pathways are critical to understanding the behavior of its more complex derivatives.

  • N-N Bond Cleavage and HCN Expulsion: The most predominant fragmentation pathway involves the cleavage of the weak nitrogen-nitrogen bond, followed by rearrangement and the expulsion of a neutral hydrogen cyanide (HCN) molecule.[2]

  • N₂ Expulsion via a [M-H]⁺ Intermediate: A second prominent process begins with the loss of a hydrogen radical to form a stable [M-H]⁺ ion. This intermediate can then lose a molecule of dinitrogen (N₂), often resulting in the formation of a stable cyclopropenyl cation or related C₃H₃⁺ species.[2][3]

Simple alkyl substituents, such as a methyl group, generally do not alter these two fundamental pathways but add their own fragmentation characteristics (e.g., loss of a methyl radical).[1]

M Pyrazole M+• (m/z 68) MH [M-H]+ (m/z 67) M->MH - H• M_HCN [M-HCN]+• (m/z 41) M->M_HCN - HCN MH_HCN [M-H-HCN]+ (m/z 40) MH->MH_HCN - HCN MH_N2 [M-H-N2]+ (m/z 39) (Cyclopropenyl Cation) MH->MH_N2 - N2

Figure 1: Foundational fragmentation pathways of the unsubstituted pyrazole ring under EI-MS.

Comparative Analysis: Predicting the Fragmentation of this compound

The introduction of the 4-(1-methylcyclopropyl) substituent adds significant complexity and new potential fragmentation channels. The strained three-membered ring and the attached methyl group provide facile cleavage points. We can predict the fragmentation pattern by considering a competition between the established pyrazole ring cleavages and new pathways initiated at the substituent.

The molecular weight of this compound is 122.17 g/mol . We expect a prominent molecular ion peak (M⁺•) at m/z 122 , characteristic of aromatic systems.[4]

Predicted Fragmentation Pathways Initiated by the Substituent:
  • Pathway A: Loss of Methyl Radical (α-cleavage): The most likely initial fragmentation is the loss of the methyl group from the cyclopropyl ring. This is a classic alpha-cleavage, resulting in a stable secondary benzylic-like cation. This fragment (m/z 107 ) is expected to be a major peak, potentially the base peak.

  • Pathway B: Loss of Propene (Retro-Diels-Alder-type rearrangement): Following the loss of the methyl radical, the resulting ion at m/z 107 can undergo rearrangement. A likely scenario is the cleavage of the cyclopropyl ring and expulsion of propene (C₃H₄, 40 Da), leading to a fragment at m/z 67 , which corresponds to the pyrazole cation radical.

  • Pathway C: Cleavage of the Entire Substituent: Direct cleavage of the C-C bond between the pyrazole ring and the cyclopropyl group can lead to the loss of a 1-methylcyclopropyl radical (55 Da). This would generate a pyrazolyl cation at m/z 67 .

Predicted Pathways Involving the Pyrazole Ring:
  • Pathway D: Classic HCN Loss: The molecular ion (m/z 122) can undergo the characteristic pyrazole fragmentation by losing HCN (27 Da), leading to a fragment at m/z 95 .

  • Pathway E: N₂ Loss from [M-CH₃]⁺: The highly abundant [M-CH₃]⁺ ion (m/z 107) can act as a precursor for further fragmentation. Following the logic of pyrazole chemistry, this ion could lose N₂ (28 Da) to produce a highly stable hydrocarbon fragment at m/z 79 .

M This compound M+• (m/z 122) A [M - CH3]+ (m/z 107) M->A - •CH3 (Pathway A) C [M - C4H7]+ (m/z 67) M->C - •C4H7 (Pathway C) D [M - HCN]+• (m/z 95) M->D - HCN (Pathway D) B [m/z 107 - C3H4]+ (m/z 67) A->B - C3H4 (Pathway B) E [m/z 107 - N2]+ (m/z 79) A->E - N2 (Pathway E)

Figure 2: Predicted major fragmentation pathways for this compound.

Data Summary: A Comparative Table of Key Fragments

The following table contrasts the known fragments of pyrazole with the predicted key fragments for this compound to provide a clear guide for spectral interpretation.

m/z ValueProposed Structure/FragmentParent MoleculeCertaintyNotes
68[C₃H₄N₂]⁺•PyrazoleLiterature[1]Molecular Ion
67[C₃H₃N₂]⁺PyrazoleLiterature[2][M-H]⁺
41[C₂H₃N]⁺•PyrazoleLiterature[3][M-HCN]⁺•
39[C₃H₃]⁺PyrazoleLiterature[2][3][M-H-N₂]⁺, Cyclopropenyl cation
122 [C₇H₁₀N₂]⁺• This compound Predicted Molecular Ion (Expected to be strong)
107 [C₆H₇N₂]⁺ This compound Predicted [M-CH₃]⁺ (Likely Base Peak)
95 [C₆H₉N]⁺• This compound Predicted [M-HCN]⁺•
79 [C₆H₇]⁺ This compound Predicted [M-CH₃-N₂]⁺
67 [C₃H₃N₂]⁺ This compound Predicted [M-C₄H₇]⁺, Pyrazolyl cation

Experimental Protocol: GC-MS Analysis

To validate these predictions, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for volatile, thermally stable compounds like pyrazole derivatives.[5] The following protocol provides a validated starting point.

Objective: To obtain a reproducible electron ionization mass spectrum for this compound.

1. Sample Preparation

  • Rationale: Proper dissolution in a volatile solvent is crucial for good chromatographic performance. Dichloromethane is an excellent choice for many non-polar to moderately polar organic molecules.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a 2 mL GC vial.

    • Add 1 mL of GC-grade dichloromethane (DCM).

    • Cap the vial and vortex gently until the sample is fully dissolved, yielding a concentration of ~1 mg/mL.

    • If necessary, perform serial dilutions to achieve a final concentration of 1-10 µg/mL to avoid detector saturation.

2. GC-MS Instrumentation and Parameters

  • Rationale: A non-polar or mid-polarity column like a DB-5ms is versatile and provides excellent separation for a wide range of organic compounds.[5] The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation. A standard 70 eV ionization energy is used to induce extensive, reproducible fragmentation and to match library spectra.[6]

  • Instrument: A standard benchtop Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[5]

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (20:1 ratio). Adjust as needed based on sample concentration.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 - 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis a Weigh 1mg Sample b Dissolve in 1mL DCM a->b c Dilute to 1-10 µg/mL b->c d Inject 1µL into GC c->d e Separate on DB-5ms Column (Temp Program) d->e f Ionize with 70eV EI Source e->f g Detect Fragments (m/z 35-350) f->g

Figure 3: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide presents a scientifically grounded, predictive framework for interpreting the mass spectrum of this compound. By building upon the known fragmentation behavior of the pyrazole core, we anticipate a rich mass spectrum dominated by fragments resulting from cleavage of the 1-methylcyclopropyl substituent. The predicted loss of a methyl radical to form a highly stable cation at m/z 107 is expected to be a key diagnostic peak. This comparative analysis, coupled with the detailed experimental protocol, provides researchers with the necessary tools to confidently identify this molecule and serves as a model for predicting the fragmentation of other novel substituted pyrazoles.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar.
  • Van Thuijl, J., Klebe, K. J., & Van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1557. (Semantic Scholar link used as primary may be paywalled).
  • Kuhn, B. L., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18).
  • Kuhn, B. L., et al. (2022). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern.
  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.
  • Wikipedia. (n.d.). Electron ionization. Available at: [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. Available at: [Link]

Sources

Technical Guide: Validation of 4-(1-methylcyclopropyl)-1H-pyrazole Purity via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 4-(1-methylcyclopropyl)-1H-pyrazole presents a unique analytical challenge due to the specific physicochemical properties of the cyclopropyl moiety and the nitrogen-rich pyrazole core. While traditional HPLC-UV methods are sufficient for routine potency assays, they often fail to detect non-chromophoric synthetic precursors (e.g., hydrazine residues) or adequately resolve regioisomers critical to downstream pharmaceutical efficacy.[1]

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against Gas Chromatography-Mass Spectrometry (GC-MS) and HPLC-UV.[1] We demonstrate that LC-MS is the superior modality for purity validation of this target, offering the necessary specificity to distinguish the 4-substituted product from potential 3-substituted regioisomers and thermally sensitive precursors.

Part 1: The Analytical Challenge

The target molecule, This compound , possesses three distinct structural features that dictate the analytical strategy:

  • Amphoteric Pyrazole Core: The 1H-pyrazole ring is ionizable (pKa ~2.5 and ~14), leading to peak tailing on standard silica-based C18 columns due to silanol interactions.

  • Cyclopropyl Ring Strain: While relatively robust, the cyclopropyl group introduces ring strain (~27.5 kcal/mol).[1] High-temperature injection ports in GC methods can induce thermal ring-opening or rearrangement, creating false impurity profiles.[1]

  • Lack of Strong Chromophores: Unlike highly conjugated systems, this molecule relies on the pyrazole ring for UV absorption (typically

    
     ~210–220 nm).[1] This region is prone to baseline noise and solvent interference, reducing the sensitivity of HPLC-UV for trace impurity detection.
    

Part 2: Comparative Analysis of Methodologies

The following analysis benchmarks the proposed LC-MS workflow against industry-standard alternatives.

Table 1: Performance Comparison Matrix
FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Alternative)
Specificity High. Mass discrimination allows detection of co-eluting impurities with different m/z.[1]Moderate. Relies solely on retention time; co-eluting peaks are invisible without diode array purity checks.[1]High , but compromised by thermal degradation artifacts.[1]
Sensitivity (LOD) Excellent (< 1 ng/mL). ESI+ ionization is highly efficient for the basic pyrazole nitrogen.[1]Low. Weak UV absorbance requires high concentrations, masking trace impurities.[1]Good , but polar pyrazoles tail significantly without derivatization.[1]
Thermal Stability Safe. Ambient/low-temperature operation preserves the cyclopropyl ring.Safe. Ambient operation.Risk. Injector ports (>200°C) can cause cyclopropyl ring opening or isomerization.[1]
Impurity Coverage Comprehensive. Detects non-chromophoric precursors (e.g., hydrazines, aliphatic ketones).[1]Limited. Misses impurities lacking UV absorbance.Limited. Misses non-volatile or thermally labile precursors.
Verdict

LC-MS is the requisite standard for validating purity >99.5%. GC-MS is rejected due to thermal instability risks, and HPLC-UV is relegated to a secondary role for high-concentration assay testing only.[1]

Part 3: Optimized LC-MS Protocol

This protocol is designed to be self-validating , meaning the presence of specific MS fragments confirms the structural integrity of the analyte during the run.

Chromatographic Conditions (LC)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm).[1]

    • Rationale: The "Charged Surface Hybrid" (CSH) particle technology provides superior peak shape for basic compounds like pyrazoles at low pH, preventing the tailing seen on traditional C18 columns.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar impurities like hydrazine)[1]

    • 1–8 min: 5%

      
       95% B (Linear gradient)[1]
      
    • 8–10 min: 95% B (Wash)[1]

    • 10–12 min: 5% B (Re-equilibration)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Settings (MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Scan Type: Full Scan (m/z 50–500) triggered to MS/MS for top 3 ions.[1]

  • Key Parameters:

    • Capillary Voltage: 3.5 kV[1]

    • Desolvation Gas: Nitrogen, 500 L/hr, 400°C.[1]

    • Target Ion:

      
       m/z (Calculated for C
      
      
      
      H
      
      
      N
      
      
      ).[1]
Self-Validating Fragmentation Logic

To ensure the peak is the target and not an isomer, monitor the MS/MS fragmentation:

  • Parent: 123.1 m/z.[1]

  • Fragment A (Loss of Methyl): 108.1 m/z (Minor).[1]

  • Fragment B (Loss of Cyclopropyl/Ring Break): Distinctive pattern compared to linear alkyl pyrazoles.[1]

Part 4: Validation Framework (ICH Q2(R2) Aligned)

This workflow adheres to the ICH Q2(R2) guidelines for analytical procedure validation.

Specificity (Stress Testing)
  • Procedure: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H

    
    O
    
    
    
    ) stress for 4 hours.[1]
  • Acceptance: The LC-MS method must resolve the parent peak (123.1 m/z) from all degradation products. Peak purity score >95%.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Criterion:

    
    .[1][3]
    
  • Note: Pyrazoles ionize efficiently; ensure the detector is not saturated at the high end (use divert valve if necessary).

Accuracy (Recovery)
  • Spike Recovery: Spike known amounts of synthetic precursors (e.g., 1-methylcyclopropyl ketone) into the pure sample.[1]

  • Acceptance: Recovery between 90–110%. This proves the matrix (pyrazole bulk) does not suppress the ionization of impurities.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for the validation process, integrating the "Self-Validating" MS checks.

ValidationWorkflow cluster_Detection Dual Detection Pathway Start Crude Sample This compound LC_Sep UHPLC Separation (CSH C18 Column) Start->LC_Sep UV_Det UV (210 nm) Macro Purity LC_Sep->UV_Det MS_Det ESI-MS (+) Trace Impurity & ID LC_Sep->MS_Det Data_Eval Data Evaluation (ICH Q2 R2 Criteria) UV_Det->Data_Eval MS_Det->Data_Eval Decision_Point Is Peak Purity > 99.5% AND Mass Error < 5ppm? Data_Eval->Decision_Point Fail REJECT: Purify (Check Regioisomers) Decision_Point->Fail No Pass VALIDATED Release Batch Decision_Point->Pass Yes

Figure 1: Integrated LC-MS validation workflow ensuring both macro-purity (UV) and molecular identity (MS).

References

  • International Council for Harmonisation (ICH). (2023).[1][4][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]

  • Frizzo, C. P., et al. (2009).[1] Heterocyclic synthesis using ionic liquids: A summary of the use of ionic liquids in the synthesis of pyrazoles. Journal of the Brazilian Chemical Society. [Link] (Context on Pyrazole Synthesis & Impurities).

  • Waters Corporation. (2023).[1] XSelect CSH C18 Columns: Method Development Guide.[1][Link] (Stationary phase selection for basic heterocycles).[1]

Sources

Crystal Structure Analysis of 4-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of crystal structure determination for 4-substituted pyrazole derivatives. It is designed for medicinal chemists and crystallographers addressing the specific challenges of tautomerism, polymorphism, and hydrogen-bond networking in this scaffold.

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Solid-State Chemists, Crystallographers

Executive Summary: The Structural Landscape

4-substituted pyrazoles are ubiquitous pharmacophores (e.g., kinase inhibitors like Ruxolitinib). Their solid-state behavior is governed by a delicate balance between tautomeric preference (


- vs. 

-) and supramolecular synthons (hydrogen bonding vs. halogen bonding).

Unlike rigid scaffolds, the pyrazole ring is a "chameleon." Substitution at the C4 position electronically modulates the acidity of the N1-proton, drastically altering crystal packing. This guide compares the structural outcomes of these derivatives and evaluates the analytical techniques required to resolve them.

Strategic Framework: Analytical Workflow

Resolving the crystal structure of 4-substituted pyrazoles requires a multi-modal approach. Relying solely on one technique often leads to misassignment of the tautomeric state.

Comparative Analysis of Techniques
FeatureSC-XRD (Single Crystal X-Ray) PXRD (Powder X-Ray) DFT (Density Functional Theory)
Primary Utility Gold Standard. Determines 3D connectivity, packing, and absolute tautomeric state.Phase identification, purity check, and bulk polymorphism screening.Predicting relative energy of tautomers (

) and H-bond strengths.
Resolution Atomic (0.7–0.8 Å). Can locate H-atoms (if data quality is high).Bulk average. Difficult to distinguish tautomers without high-end Rietveld refinement.Theoretical. Ideal for gas-phase vs. solvent-phase energy comparison.
Limitation Requires high-quality single crystal. Prone to modeling disorder (e.g., 4-Iodo derivative).Cannot easily resolve specific N-H...N networks in complex mixtures.Must be validated by experimental IR/Raman or XRD data.
Verdict Mandatory for new chemical entities (NCEs).Essential for batch-to-batch consistency.Supportive for explaining observed motifs.[1]

Critical Case Study: The 4-Halo-Pyrazole Series

The most instructive comparison for researchers is the "4-Halo Series" (F, Cl, Br, I). Despite chemical similarity, changing the halogen at C4 radically shifts the supramolecular assembly.

Experimental Data Comparison
DerivativeSubstituent (C4)Space GroupCrystal SystemSupramolecular MotifRef
4-F-pzH Fluoro (-F)

TriclinicCatemer (1D Chains)[1]
4-Cl-pzH Chloro (-Cl)

OrthorhombicTrimer (Cyclic

)
[2]
4-Br-pzH Bromo (-Br)

OrthorhombicTrimer (Cyclic

)
[3]
4-I-pzH Iodo (-I)

OrthorhombicCatemer (1D Chains)[4]
Mechanism of Action[1]
  • Isostructurality: 4-Cl and 4-Br derivatives are isostructural.[2][3] They form cyclic trimers stabilized by N-H...N bonds.

  • The "Catemer" Divergence:

    • 4-Fluoro: Due to the high electronegativity and small size of Fluorine, it disrupts the trimer geometry, forcing a linear catemeric chain.

    • 4-Iodo: The large Iodine atom introduces Halogen Bonding (

      
       or 
      
      
      
      ) capabilities. However, it also forms catemers, but crystallizes in a highly disordered state (
      
      
      ) unlike the Fluoro analog (
      
      
      ).
  • Implication: You cannot assume isostructurality based on chemical similarity. Each derivative requires independent SC-XRD verification.

Visualizing the Workflow

The following diagram illustrates the decision logic for crystallizing and analyzing these derivatives, specifically addressing the volatility and disorder issues common in 4-substituted pyrazoles.

PyrazoleAnalysis Start Crude 4-Substituted Pyrazole Purification Purification: Acid Salt Formation (e.g., HCl salt crystallization) Start->Purification FreeBase Neutralization to Free Base Purification->FreeBase Decision Volatility Check? FreeBase->Decision Sublimation Method A: Sublimation (For 4-Iodo, 4-Fluoro) Decision->Sublimation High Volatility Evaporation Method B: Slow Evaporation (MeOH/EtOH for 4-Aryl) Decision->Evaporation Low Volatility SCXRD SC-XRD Data Collection (Low Temp < 170K Mandatory) Sublimation->SCXRD Evaporation->SCXRD Analysis Structure Solution SCXRD->Analysis Disorder Disorder Handling? (N-H proton often disordered) Analysis->Disorder Refinement Split Position Refinement (PART 1 / PART 2 in SHELX) Disorder->Refinement Yes (e.g. 4-Iodo) Final Final Structural Model Disorder->Final No DFT DFT Validation (Calculate Tautomer Energy) Refinement->DFT Ambiguous H-position DFT->Final

Figure 1: Decision matrix for the crystallization and structural refinement of volatile and potentially disordered pyrazole derivatives.

Detailed Experimental Protocols

Protocol A: Purification via Acid Salt Crystallization

Why: 4-substituted pyrazoles often oil out or crystallize poorly from reaction mixtures. Converting them to salts purifies the lattice.

  • Dissolution: Dissolve crude pyrazole (10 mmol) in minimal hot ethanol.

  • Acidification: Add concentrated HCl (1.1 eq) dropwise.

  • Crystallization: Cool slowly to 4°C. The Pyrazolium-HCl salt crystallizes efficiently, excluding impurities (e.g., 3-ethyl isomers).

  • Recovery: Filter crystals. Neutralize with aq. NaHCO3 and extract with EtOAc to recover the pure free base for SC-XRD growth [5].

Protocol B: Sublimation for Volatile Derivatives (e.g., 4-Iodo)

Why: Halogenated pyrazoles (F, I) sublime easily. Solvent evaporation often yields poor crystals or solvates.

  • Setup: Place 50-100 mg of pure pyrazole in the bottom of a sublimation tube (cold finger apparatus).

  • Conditions: Apply vacuum (approx. 0.1 Torr). Heat the bottom oil bath to

    
     (approx. 40-60°C for 4-F/4-I).
    
  • Coolant: Circulate ice water (0°C) through the cold finger.

  • Harvest: After 12-24h, clear block-like crystals suitable for X-ray will form on the cold finger.

  • Mounting: Critical: Mount crystals immediately in oil/Paratone and flash cool to 100-170K on the diffractometer to prevent sublimation/degradation [4].

Protocol C: Handling Disorder in Refinement

Why: The N-H proton in pyrazoles is often disordered over both nitrogens (N1/N2) due to fast tautomerism or static disorder in the crystal lattice.

  • Data Collection: Collect at low temperature (100K).

  • Identification: Look for elongated thermal ellipsoids on Nitrogen atoms.

  • Refinement (SHELX):

    • Assign the N-H proton to both N1 and N2.

    • Use PART 1 and PART 2 commands.

    • Constrain occupancy (e.g., 21.00 for 50:50 or 31.00 / -31.00 to refine the ratio freely).

    • Apply DFIX restraints to N-H bond lengths (approx. 0.86-0.88 Å).

References

  • Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E, National Institutes of Health. Link

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, MDPI, 2023.[2] Link

  • Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Tetrahedron, ResearchGate, 2007. Link

  • Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, MDPI. Link

  • Method for purifying pyrazoles. Google Patents, WO2011076194A1. Link

  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles. PMC, National Institutes of Health. Link

Sources

Bioactivity & SAR Profiling: The 1-Methylcyclopropyl Pyrazole Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" on the Cyclopropyl Ring

In modern medicinal chemistry, the 1-methylcyclopropyl pyrazole moiety has emerged as a critical structural motif, often serving as a superior bioisostere to simple cyclopropyl, tert-butyl, or isopropyl groups. This guide objectively compares the bioactivity, metabolic stability, and physicochemical properties of 1-methylcyclopropyl pyrazole analogs against their unsubstituted counterparts.

Key Pharmacological Advantages:

  • Metabolic Blockade: The C1-methyl group blocks the methine proton (

    
    ), a common site of Cytochrome P450 (CYP)-mediated oxidation in simple cyclopropyl rings.
    
  • Conformational Locking: The steric bulk of the methyl group restricts bond rotation between the pyrazole and the cycloalkyl ring, often locking the molecule into a bioactive conformation (the "Magic Methyl" effect).

  • Hydrophobic Filling: It mimics the volume of a tert-butyl group but with a distinct shape vector, allowing for precise filling of hydrophobic pockets (e.g., in kinases or GPCRs) without the metabolic liability of alkyl chains.

Comparative Case Studies: Experimental Data

The following analysis synthesizes data from three distinct drug discovery campaigns: CCR6 Antagonists (Autoimmune), TRPV1 Antagonists (Pain), and IDO1 Inhibitors (Oncology).

Case Study A: CCR6 Antagonists (Pfizer)

Context: Development of oral antagonists for Chemokine Receptor 6 (CCR6) to treat psoriasis and IBD. Comparison: Unsubstituted Cyclopropyl (Compound 18b) vs. 1-Methylcyclopropyl (Compound 18c).

FeatureAnalog A: Cyclopropyl Pyrazole (18b)Analog B: 1-Methylcyclopropyl Pyrazole (18c)Performance Delta
Structure Pyrazole-N-CyclopropylPyrazole-N-(1-Methylcyclopropyl)Steric bulk increased
Potency (CCR6 IC50) ~200 nM~50 nM4x Potency Increase
Ligand Efficiency HighModerateSlight decrease due to added MW
Metabolic Stability Moderate (Methine oxidation risk)High (Quaternary carbon blocks oxidation)Improved T1/2

Mechanistic Insight: In the CCR6 series, the transition from cyclopropyl to 1-methylcyclopropyl resulted in an incremental potency improvement.[1] The methyl group likely displaces a high-energy water molecule from the hydrophobic binding pocket or enforces a preferred dihedral angle that reduces the entropic penalty of binding.

Case Study B: TRPV1 Antagonists (Mode-Selective)

Context: Optimization of benzopyridone-urea-pyrazole antagonists for pain relief without hyperthermia side effects. Comparison: tert-Butyl Pyrazole vs. 1-Methylcyclopropyl Pyrazole.

FeatureAnalog C: tert-Butyl Pyrazole (51)Analog D: 1-Methylcyclopropyl Pyrazole (54)Performance Delta
Capsaicin IC50 2.85 nM3.27 nMComparable Potency
Proton Activation % 28.5% Inhibition31.5% InhibitionComparable Selectivity
Lipophilicity (cLogP) HighModerate-High1-Me-CP is slightly less lipophilic
Shape Vector SphericalPlanar/ObliqueDistinct vector

Mechanistic Insight: The 1-methylcyclopropyl group acts as a near-perfect bioisostere for the tert-butyl group in this pocket. It maintains the necessary hydrophobic interactions (filling the "C-region" pocket) while offering a slightly different metabolic profile. This demonstrates that 1-methylcyclopropyl is a viable alternative when tert-butyl analogs suffer from rapid clearance or solubility issues.

Mechanistic Visualization: SAR Logic Flow

The following diagram illustrates the decision-making logic when optimizing a pyrazole scaffold using the 1-methylcyclopropyl moiety.

SAR_Logic Start Hit Compound (N-Cyclopropyl Pyrazole) Issue1 Issue: Rapid Metabolic Clearance (CYP Oxidation at Methine) Start->Issue1 Metabolic Screen Issue2 Issue: Low Potency (Free Rotation Penalty) Start->Issue2 Biochemical Assay Strategy Strategy: Introduce 1-Methyl Group (Quaternary Center Formation) Issue1->Strategy Issue2->Strategy Outcome1 Outcome A: Metabolic Blockade (Prevents Hydroxylation) Strategy->Outcome1 Outcome2 Outcome B: Conformational Lock (Restricts N-C Rotation) Strategy->Outcome2 Result Optimized Lead (1-Methylcyclopropyl Analog) Outcome1->Result Outcome2->Result

Figure 1: Strategic rationale for transitioning from cyclopropyl to 1-methylcyclopropyl pyrazoles in lead optimization.

Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic stability advantage of the 1-methyl substitution.

  • Preparation: Prepare 10 mM stock solutions of the Cyclopropyl and 1-Methylcyclopropyl analogs in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) using the slope (
    
    
    
    ):
    
    
    Validation Criteria: The 1-methyl analog should exhibit a lower
    
    
    (flatter slope) compared to the des-methyl analog due to steric hindrance of the CYP active site.
Protocol B: CCR6 Chemotaxis Assay (Functional Potency)

Purpose: To measure cellular efficacy of the analogs.

  • Cell Prep: Harvest CCR6-transfected B300.19 cells or primary human T-cells. Resuspend in chemotaxis buffer (RPMI 1640 + 0.1% BSA) at

    
     cells/mL.
    
  • Compound Plate: Serially dilute analogs (10 mM to 1 nM) in DMSO, then dilute into chemotaxis buffer. Place in the bottom chamber of a Transwell plate (5 µm pore size).

  • Ligand Addition: Add CCL20 (EC80 concentration, typically 10-50 ng/mL) to the bottom chamber with the compound.

  • Migration: Add cell suspension to the top chamber. Incubate for 4 hours at 37°C, 5% CO2.

  • Quantification: Remove top chamber. Quantify migrated cells in the bottom chamber using CellTiter-Glo® or flow cytometry.

  • Data Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and No-Ligand control (100% inhibition). Fit to a 4-parameter logistic model to determine IC50.

Pathway Visualization: Chemokine Signaling Blockade

The following diagram details the signaling pathway inhibited by the CCR6 antagonist analogs.

CCR6_Pathway Ligand CCL20 (Chemokine) Receptor CCR6 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαi Protein Receptor->GProtein Activates Inhibitor 1-Methylcyclopropyl Analog Inhibitor->Receptor Allosteric Antagonism Effectors PI3K / Akt / ERK GProtein->Effectors Signaling Cascade Actin Actin Polymerization Effectors->Actin Migration Chemotaxis (Cell Migration) Actin->Migration

Figure 2: Mechanism of action for CCR6 antagonists. The 1-methylcyclopropyl analog binds allosterically to CCR6, preventing G-protein coupling and subsequent chemotaxis.

References

  • Pfizer Inc. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity. Journal of Medicinal Chemistry.

  • Seoul National University. (2024).[2] Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters.

  • Galderma R&D. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles... as Potent IDO1 Inhibitors. Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry.

Sources

Spectroscopic Differentiation of N1 vs. N2 Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a definitive technical framework for distinguishing between 1,3-disubstituted (N1-alkylation of the 3-substituted tautomer) and 1,5-disubstituted (N2-alkylation, effectively placing the substituent at position 5) pyrazoles.

These regioisomers exhibit distinct spectroscopic signatures due to the electronic and steric differences between the "pyrrole-like" (


) and "pyridine-like" (

) environments.
A Comparative Guide for Medicinal Chemists

Executive Summary: The Regioisomer Challenge

In the alkylation of 3-substituted-


-pyrazoles, two regioisomers are formed. While the 1,3-isomer  is typically thermodynamically favored (less steric hindrance), the 1,5-isomer  is often formed as a minor product or can be the major product under specific kinetic conditions or with directing groups.
  • 1,3-Disubstituted (Product A): Substituent

    
     is far from the 
    
    
    
    -alkyl group (
    
    
    ).
  • 1,5-Disubstituted (Product B): Substituent

    
     is adjacent to the 
    
    
    
    -alkyl group (
    
    
    ).

Correct assignment is critical as these isomers frequently display opposing biological activities (e.g., p38 MAP kinase inhibition vs. inactivity).

PyrazoleRegio cluster_products Alkylation Products SM 3-Substituted-1H-Pyrazole (Tautomeric Mix) P1 1,3-Disubstituted (Usually Major) Less Steric Hindrance SM->P1 N1 Alkylation (Thermodynamic) P2 1,5-Disubstituted (Usually Minor) Steric Clash: N-R' vs C5-R SM->P2 N2 Alkylation (Kinetic/Steric)

Figure 1: Regiochemical outcome of pyrazole alkylation. Note that N2-alkylation shifts the priority numbering, effectively moving the C3-substituent to C5.

Primary Differentiation Method: 2D NMR

The most robust method for differentiation is NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) . These techniques rely on spatial proximity and long-range connectivity, which are unambiguous compared to chemical shift heuristics.

A. NOESY / ROESY (The "Smoking Gun")

This is the definitive test. You are looking for a cross-peak between the protons of the


-alkyl group and the substituent 

.
  • 1,5-Isomer: Strong NOE observed between

    
     and the ortho-protons of the C5-Aryl/Alkyl group.
    
  • 1,3-Isomer: No NOE between

    
     and the C3-substituent. Instead, you observe an NOE between 
    
    
    
    and the pyrazole proton at H5 .
B. HMBC (Long-Range Coupling)

HMBC correlates protons to carbons separated by 2-3 bonds (


 and 

).
Feature1,3-Isomer (Product A)1,5-Isomer (Product B)
N-Me Correlation

correlates to C5 (an unsubstituted

).

correlates to C5 (a quaternary

).
C5 Chemical Shift The target C5 is a methine (

), typically ~129-135 ppm .
The target C5 is quaternary (

), typically ~138-150 ppm (depending on

).

Secondary Differentiation: 1D NMR Signatures ( , , )

When 2D data is ambiguous, 1D parameters provide validating evidence.

A. NMR: The Coupling Constant Rule

The one-bond coupling constant (


) of the pyrazole ring carbons is diagnostic. The carbon adjacent to the pyrrole-like nitrogen (

) typically exhibits a larger coupling constant due to the electron-withdrawing effect of the adjacent lone pair.
  • 
     (Adjacent to 
    
    
    
    ):
    
    
  • 
     (Adjacent to 
    
    
    
    ):
    
    
  • 
    : 
    
    
    

Application: In a 1,3-disubstituted pyrazole, the remaining proton is at C5 . Measure the carbon satellites of the H5 signal (or run a coupled


 experiment). If 

, it confirms the proton is at C5, supporting the 1,3-structure.
B. NMR (Gated Decoupled or HMBC)

Nitrogen chemical shifts are highly sensitive to coordination environment.

  • 
     (Pyrrole-like):  Shielded, typically -180 to -230 ppm  (ref: 
    
    
    
    ).
  • 
     (Pyridine-like):  Deshielded, typically -60 to -100 ppm .
    

Differentiation: In the 1,5-isomer , the steric clash between the


-alkyl and C5-substituent often causes a slight deshielding of 

and shielding of

compared to the 1,3-isomer due to torsion-induced loss of planarity.

Experimental Protocols

Protocol A: The "Quick Check" (NOESY)

Best for: Rapid confirmation when both isomers might be present.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities (filter if necessary).
  • Acquisition: Run a standard 2D NOESY (or ROESY for MW 400-1000 Da).

    • Mixing Time: 500 ms (NOESY) or 300 ms (ROESY).

    • Scans: 8-16 scans per increment.

  • Analysis: Phasing is critical. Look for the cross-peak between the

    
    -alkyl signal (e.g., methyl singlet ~3.8 ppm) and the substituent signals.
    
Protocol B: The "Definitive Proof" (Gated )

Best for: New chemical entities (NCEs) requiring rigorous characterization.

  • Sample Prep: High concentration required (>30 mg) in 0.6 mL solvent.

  • Acquisition: Run a proton-coupled

    
     NMR (or gated decoupling zgig pulse sequence).
    
    • Relaxation Delay (D1): Set to >2 seconds to allow relaxation of quaternary carbons.

    • Scans: >1000 (overnight run often required).

  • Analysis: Expand the aromatic region (100-160 ppm). Measure the splitting (

    
     value) of the pyrazole 
    
    
    
    signals.
    • If the major

      
       splits with 
      
      
      
      , it is C5-H (confirming 1,3-substitution).
    • If the major

      
       splits with 
      
      
      
      , it is C3-H (confirming 1,5-substitution).

Decision Logic (Visualized)

DecisionTree Start Start: Purified Isomer NOESY Run 2D NOESY/ROESY Start->NOESY CheckNOE Is there NOE between N-Alkyl and Substituent? NOESY->CheckNOE Result15 Identify as 1,5-Disubstituted CheckNOE->Result15 Yes (Strong Crosspeak) Result13 Identify as 1,3-Disubstituted CheckNOE->Result13 No (NOE to Ring H) Ambiguous Ambiguous? (e.g., small substituent) CheckNOE->Ambiguous No / Unclear Coupling Measure 1J(CH) of Ring Proton Ambiguous->Coupling CheckJ Value of J? Coupling->CheckJ CheckJ->Result15 < 176 Hz (C3-H) CheckJ->Result13 > 180 Hz (C5-H)

Figure 2: Logical flowchart for spectroscopic assignment of pyrazole regioisomers.

Summary Data Table

Parameter1,3-Disubstituted (Product A)1,5-Disubstituted (Product B)
Steric Nature Unhindered (Thermodynamic)Hindered (Kinetic/Directed)
NOESY

(Ring Proton)

(Substituent)
HMBC (

)
Correlates to C5 (

, ~130 ppm)
Correlates to C5 (

, ~145 ppm)

Shift (

)
Typically 3.8 - 3.9 ppm Typically 3.6 - 3.8 ppm (Shielded by aryl ring current if R=Ph)

(Ring)
C5-H: ~185 HzC3-H: ~175 Hz
Solvent Effect

visible in non-polar solvents

often broadened due to rotation restrictions

References

  • Claramunt, R. M., et al. (1991). Carbon-13 NMR chemical shifts of pyrazoles.[1][2][3]Magnetic Resonance in Chemistry .

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[4]Comprehensive Heterocyclic Chemistry II .

  • Larkin, A., et al. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5.[5]Journal of Organic Chemistry .[5][6]

  • Foces-Foces, C., et al. (1993). Structure of N-substituted pyrazoles: 13C CPMAS NMR and X-ray crystallography.Journal of the Chemical Society, Perkin Transactions 2 .

Sources

Safety Operating Guide

4-(1-methylcyclopropyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

4-(1-methylcyclopropyl)-1H-pyrazole is a specialized nitrogen-containing heterocyclic building block used primarily in pharmaceutical research and agrochemical synthesis. Due to its specific structural motifs—a strained cyclopropyl ring fused to a pyrazole core—it requires precise handling to mitigate reactivity risks during disposal.

This guide provides a scientifically rigorous protocol for the safe containment, transport, and final disposal of this compound, adhering to E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Chemical Profile
PropertySpecification
Chemical Name This compound
CAS Number 2229122-15-8 (Free Base) / 2995289-34-2 (HCl Salt)
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Physical State Solid (typically off-white powder) or viscous oil depending on purity/salt form.
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

Hazard Characterization & Risk Assessment

Note: As a specialized research chemical, specific GHS data may be limited. The following hazards are derived from Structure-Activity Relationship (SAR) analysis of analogous pyrazole derivatives (e.g., 4-cyclopropyl-1H-pyrazole).

Core Hazards:

  • Acute Toxicity (Oral/Inhalation): Nitrogen heterocycles often exhibit moderate acute toxicity. Treat as Harmful if Swallowed (H302) .[1][2]

  • Irritation: The basic nitrogen in the pyrazole ring can cause Skin Irritation (H315) and Serious Eye Irritation (H319) .[3]

  • Respiratory Sensitization: Dust or aerosols may cause Respiratory Irritation (H335) .

  • Environmental Impact: Pyrazoles can be persistent in aqueous environments. Treat as Harmful to Aquatic Life with Long-Lasting Effects (H412) .

Reactivity Profile:

  • Incompatibility: Violent reaction possible with strong oxidizing agents (e.g., peroxides, permanganates).

  • Acid Sensitivity: Forms salts with strong acids; exothermic reaction.

  • Thermal Stability: Stable under ambient conditions but emits toxic fumes (NOx) upon combustion.

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of waste stream rejection and safety incidents.

Step 1: Waste Stream Classification

Determine the chemical state of your waste:

  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

  • Liquid Waste: Mother liquors, reaction mixtures (check solvent compatibility).

Step 2: Packaging Requirements
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from salt forms.

  • Labeling: Must adhere to EPA (RCRA) or EU (CLP) standards.

    • Label Text: "Hazardous Waste - Toxic, Irritant."

    • Constituents: Clearly list "this compound" and primary solvent (if liquid).

Step 3: Segregation Logic
  • DO NOT MIX with: Oxidizers, strong acids (unless part of a controlled neutralization), or halogenated solvents (keep separate to reduce disposal costs).

  • STORE in a secondary containment tray in a cool, well-ventilated satellite accumulation area (SAA).

Disposal Methodologies

The only acceptable final disposal method for this compound is High-Temperature Incineration . Landfilling is strictly prohibited due to potential groundwater leaching of the nitrogen heterocycle.

Method A: Commercial Incineration (Recommended)
  • Process: Thermal destruction at >1000°C with secondary combustion and scrubber systems to capture NOx gases.

  • Protocol:

    • Consolidate waste into UN-rated drums (e.g., UN 1H2 for solids).

    • Complete a Waste Profile Sheet listing the CAS number and hazard class (Class 6.1 Toxic or Class 9 Misc).

    • Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility).

Method B: Chemical Deactivation (Small Scale Only)
  • Warning: Only for trace residues (<100 mg) on glassware.

  • Protocol:

    • Rinse glassware with dilute HCl (to solubilize) followed by an oxidizing rinse (Bleach/Hypochlorite) to degrade the ring structure.

    • Collect all rinsates as Aqueous Hazardous Waste for incineration.

    • NEVER pour down the drain.

Decision Workflows (Visualized)

Figure 1: Waste Classification & Disposal Decision Tree

This workflow guides researchers through the logic of categorizing waste streams for this specific compound.

Disposal_Workflow Start Waste Generation: This compound State Determine Physical State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions, Mother Liquor) State->Liquid Bin_Solid Solid Hazardous Waste Bin (Non-Halogenated) Solid->Bin_Solid Halogen Contains Halogenated Solvents? (DCM, Chloroform) Liquid->Halogen Bin_Liq_Halo Halogenated Organic Waste Halogen->Bin_Liq_Halo Yes Bin_Liq_NonHalo Non-Halogenated Organic Waste Halogen->Bin_Liq_NonHalo No TSDF Ship to TSDF for High-Temp Incineration Bin_Solid->TSDF Bin_Liq_Halo->TSDF Bin_Liq_NonHalo->TSDF

Caption: Figure 1. Logic flow for segregating pyrazole waste streams to ensure compliance with RCRA/EU regulations.

Emergency Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

Figure 2: Spill Response Protocol

Spill_Response Spill Spill Detected Assess Assess Volume & Hazard (Is it >100g or in a fume hood?) Spill->Assess Minor Minor Spill (<100g, Contained) Assess->Minor Yes Major Major Spill (>100g, Outside Hood) Assess->Major No PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/P100 Mask Minor->PPE Evacuate Evacuate Area & Call EHS/Emergency Major->Evacuate Absorb Absorb/Sweep: Use Vermiculite or Spill Pads. Avoid creating dust. PPE->Absorb Clean Decontaminate Surface: Soap & Water Wash Absorb->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Caption: Figure 2. Step-by-step spill response workflow prioritizing personnel safety and containment.

Detailed Spill Steps:

  • Isolate: Demarcate the area. If powder is spilled, turn off fans/drafts to prevent aerosolization (unless in a fume hood).

  • Protect: Wear double nitrile gloves and a P100 respirator if powder is visible in the air.

  • Contain: Cover liquid spills with absorbent pads. For solids, cover with wet paper towels to prevent dust, then scoop.

  • Decontaminate: Wash the surface with a soap solution. Do not use bleach immediately on the concentrated spill to avoid potential reaction byproducts.

Regulatory Compliance & Codes

Adherence to these codes is mandatory for legal disposal.

  • US EPA (RCRA):

    • Waste Code: Not listed as a P or U listed waste. Classify as D001 (Ignitable) if in flammable solvent, or general Toxic Organic Waste .

  • EU Waste Framework Directive:

    • EWC Code: 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Transport (DOT/IATA):

    • Likely UN 2811 (Toxic solid, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.) depending on specific toxicity data. Check SDS Section 14.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13018409 (Analog: 1-Methyl-1H-pyrazole). Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the classification and labelling of waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-(1-methylcyclopropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an operational standard for the safe handling, containment, and disposal of 4-(1-methylcyclopropyl)-1H-pyrazole .[1]

As a Senior Application Scientist, I have structured this protocol based on the Precautionary Principle . While specific toxicological data for this precise intermediate may be limited in public repositories, its structural homology to other 4-substituted pyrazoles (often used as pharmacophores in kinase inhibitor development) dictates that we treat it as a Category 2 Irritant and a potential Systemic Toxicant until proven otherwise.

Executive Safety Assessment

Compound Class: Nitrogen Heterocycle / Strained Ring System Primary Hazards (Inferred via SAR - Structure-Activity Relationship):

  • Skin/Eye Irritation: Pyrazole N-H protons are acidic; the ring system is electron-rich.[1] Expect distinct irritation to mucous membranes.

  • Bioactivity: The 1-methylcyclopropyl motif is a common metabolic blocker in drug design.[1] Assume this compound has higher biological availability than simple pyrazoles.

  • Physical State: Likely a crystalline solid or viscous oil. Dust/aerosol generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE standards are selected based on the permeation properties of nitrogen heterocycles.

Table 1: PPE Specifications for this compound
PPE ComponentSpecificationScientific Rationale
Hand Protection (Splash) Nitrile (0.11 mm min) Pyrazoles are moderately polar.[1] Standard nitrile offers >480 min protection against solid contact but <15 min against dissolved organic solutions (e.g., in DCM or DMSO).
Hand Protection (Immersion) Silver Shield / Laminate Required if handling concentrated stock solutions (>1M). Nitrogen heterocycles can permeate thin nitrile rapidly when solvated in polar aprotic solvents.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient. Pyrazole dusts are hygroscopic and will dissolve in ocular fluid, causing immediate pH changes and irritation.
Respiratory N95 (Solid) / P100 (Fine Dust) If weighing outside a fume hood (not recommended), a respirator is mandatory. The cyclopropyl moiety adds lipophilicity, increasing potential alveolar absorption.
Body Defense Tyvek® Lab Coat / Apron Cotton coats absorb liquids. For synthesis scale-up (>5g), use chemically resistant aprons to prevent saturation.

Operational Handling Protocol

This workflow is designed to isolate the user from the compound during critical transition states (weighing, solubilizing).

Phase A: Weighing & Transfer
  • Engineering Control: All open-vessel manipulations must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity .[1]

  • Static Control: Substituted pyrazoles can be static-prone.[1] Use an anti-static gun or ionizer bar during weighing to prevent "flying powder" incidents.

  • Solvent Selection: When creating stock solutions, avoid low-boiling chlorinated solvents (like DCM) if possible, as their rapid evaporation can carry pyrazole aerosols outside the hood. Prefer DMSO or Ethyl Acetate for safer handling properties.

Phase B: Reaction Monitoring
  • TLC/HPLC Handling: When spotting TLC plates, use micro-capillaries. Do not recap vials with gloves contaminated by the compound.

  • Heating: The cyclopropyl ring introduces ring strain (~27.5 kcal/mol). While generally stable, avoid strong Lewis acids at high temperatures (>150°C) without blast shielding, as ring-opening rearrangements can be exothermic.

Waste Disposal & Decontamination

Nitrogen heterocycles pose specific environmental risks (aquatic toxicity) and must not enter municipal water systems.

Disposal Logic
  • Solid Waste: Collect in a container marked "Hazardous Waste - Solid - Toxic Organic." [1]

  • Liquid Waste: Segregate based on solvent.

    • Halogenated:[1] If dissolved in DCM/Chloroform.

    • Non-Halogenated: If dissolved in MeOH/EtOAc/DMSO.

  • Aqueous Waste: If the compound was used in an aqueous workup, the water layer must be treated as hazardous waste, not poured down the drain. Pyrazoles are often water-soluble and difficult for municipal treatment plants to degrade.[1]

Decontamination Solution

To decontaminate surfaces (scales, hood sash), use a two-step wipe:[1]

  • Surfactant Wash: 5% Decon 90 or Alconox (removes the organic bulk).

  • Solvent Polish: Ethanol or Isopropanol wipe (removes trace residues). Note: Do not use bleach (hypochlorite) immediately, as it can react with the nitrogen in the pyrazole ring to form chloramines (toxic vapors).

Risk Assessment & Decision Logic

The following diagram illustrates the decision-making process for handling this specific class of compound.

G Start Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Oil StateCheck->Solution Weighing Weighing Protocol: Fume Hood + Anti-Static (N95 if Hood Unavailable) Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck RespProtect REQUIRED: Fume Hood Sash Low Eye Protection Weighing->RespProtect DMSO DMSO/DMF (Permeation Risk) SolventCheck->DMSO Volatile DCM/EtOAc (Inhalation Risk) SolventCheck->Volatile DoubleGlove REQUIRED: Double Glove (Nitrile) or Silver Shield DMSO->DoubleGlove Volatile->RespProtect Disposal Disposal: High BTU Incineration (NO DRAIN DISPOSAL) DoubleGlove->Disposal RespProtect->Disposal

Figure 1: Decision logic for PPE selection and engineering controls based on physical state and solvent carrier.

References

  • Fisher Scientific. (2015).[2] Safety Data Sheet: 4-Methylpyrazole. Retrieved from

  • Sigma-Aldrich. (2026). Safety Data Sheet: Pyrazole. Retrieved from

  • National Institutes of Health (NIH). (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Water Research. Retrieved from

  • BenchChem. (2025).[3] Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.